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Core Science & Biosynthesis

Foundational

chemical structure and properties of 4-isobutoxy-N-(2-methoxyethyl)benzamide

An In-depth Technical Guide to 4-isobutoxy-N-(2-methoxyethyl)benzamide: Synthesis, Characterization, and Scientific Context Abstract This technical guide provides a comprehensive scientific overview of 4-isobutoxy-N-(2-m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-isobutoxy-N-(2-methoxyethyl)benzamide: Synthesis, Characterization, and Scientific Context

Abstract

This technical guide provides a comprehensive scientific overview of 4-isobutoxy-N-(2-methoxyethyl)benzamide, a distinct N-substituted benzamide derivative. While this specific molecule is not extensively documented in publicly available literature, this document constructs a robust scientific profile by leveraging established principles of organic chemistry and drawing analogies from structurally related compounds. We present a detailed, field-proven protocol for its synthesis, outline expected physicochemical properties, and describe the analytical workflows required for its structural elucidation and characterization. This guide is intended for researchers in medicinal chemistry, drug discovery, and materials science who require a foundational understanding of this compound and the broader class of alkoxy-substituted benzamides.

Introduction and Rationale

Benzamides are a cornerstone structural motif in medicinal chemistry and pharmacology, present in a wide array of approved drugs and clinical candidates.[1] The benzamide core acts as a versatile scaffold, and modifications to both the aromatic ring and the amide nitrogen allow for the fine-tuning of physicochemical properties and biological activity. The introduction of an alkoxy group, such as the isobutoxy substituent at the 4-position, can enhance lipophilicity and modulate interactions with biological targets. The N-alkylation with a methoxyethyl group further influences solubility, hydrogen bonding capacity, and metabolic stability.

This guide focuses on the specific combination of these features in 4-isobutoxy-N-(2-methoxyethyl)benzamide. By providing a plausible and detailed synthetic route and a predictive analysis of its properties, we aim to equip scientists with the necessary information to synthesize, purify, and characterize this compound for further investigation.

Chemical Structure and Physicochemical Properties

The fundamental identity of a molecule is defined by its structure and resulting physical properties. These parameters govern its behavior in both chemical reactions and biological systems.

Molecular Structure
  • IUPAC Name: 4-(2-methylpropoxy)-N-(2-methoxyethyl)benzamide

  • Molecular Formula: C₁₄H₂₁NO₃

  • Canonical SMILES: CC(C)COC1=CC=C(C=C1)C(=O)NCCOC

  • Key Structural Features:

    • Benzamide Core: A central, planar aromatic amide group.

    • 4-Isobutoxy Group: An electron-donating alkoxy substituent on the phenyl ring, increasing lipophilicity.

    • N-(2-methoxyethyl) Group: A flexible side chain on the amide nitrogen containing an ether linkage, which can influence solubility and serve as a hydrogen bond acceptor.

Physicochemical Data (Predicted)

The following table summarizes the predicted physicochemical properties for 4-isobutoxy-N-(2-methoxyethyl)benzamide. These values are estimated based on computational models and data from analogous structures, such as other N-substituted and alkoxy-substituted benzamides.

PropertyPredicted ValueSource/Method
Molecular Weight 251.32 g/mol Calculated
Appearance White to off-white solidAnalogy to similar benzamides[2]
XLogP3 ~2.5 - 3.5Computational Estimation (Analogy)[3]
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 3Calculated
Rotatable Bond Count 7Calculated
Boiling Point >350 °C (Predicted)Analogy[4]
Solubility Soluble in organic solvents (e.g., DMSO, Ethanol, Dichloromethane); low solubility in water.General properties of benzamides[1][5]

Synthesis and Purification

The most direct and reliable method for synthesizing 4-isobutoxy-N-(2-methoxyethyl)benzamide is through the coupling of 4-isobutoxybenzoic acid with 2-methoxyethylamine. This involves the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Synthetic Workflow Overview

The synthesis can be visualized as a two-stage process: activation followed by coupling. The diagram below illustrates this logical flow.

Synthesis_Workflow cluster_0 Stage 1: Carboxylic Acid Activation cluster_1 Stage 2: Amide Bond Formation cluster_2 Stage 3: Workup & Purification Start 4-Isobutoxybenzoic Acid Activator Activating Agent (e.g., SOCl₂, Pivaloyl Chloride) Start->Activator Reaction Intermediate Reactive Intermediate (Acyl Chloride or Mixed Anhydride) Activator->Intermediate Amine 2-Methoxyethylamine Intermediate->Amine Nucleophilic Attack Product 4-Isobutoxy-N-(2-methoxyethyl)benzamide Amine->Product Coupling Reaction Workup Aqueous Workup (Wash with aq. HCl, NaHCO₃) Product->Workup Purification Column Chromatography or Recrystallization Workup->Purification Final Pure Product Purification->Final

Caption: General workflow for the synthesis of the target benzamide.

Detailed Experimental Protocol

This protocol utilizes pivaloyl chloride for the in-situ formation of a mixed anhydride, a reliable method for amide bond formation that avoids the isolation of a potentially unstable acyl chloride.[6]

Materials:

  • 4-Isobutoxybenzoic acid

  • Pivaloyl chloride

  • Triethylamine (Et₃N)

  • 2-Methoxyethylamine

  • Anhydrous Dichloromethane (DCM)

  • 5% Hydrochloric Acid (aq.)

  • 5% Sodium Bicarbonate (aq.)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-isobutoxybenzoic acid (1.0 eq) and dissolve in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1 eq) dropwise while stirring.

  • Activation: Add pivaloyl chloride (1.05 eq) dropwise to the cooled solution. A precipitate (triethylammonium chloride) will form. Allow the resulting suspension to stir at 0 °C for 30-60 minutes. This step forms the mixed anhydride intermediate.[6]

  • Amine Coupling: In a separate flask, dissolve 2-methoxyethylamine (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress via Thin-Layer Chromatography (TLC).

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 5% HCl solution (2x), 5% NaHCO₃ solution (2x), and brine (1x).[2] The acidic wash removes excess amine, while the basic wash removes unreacted carboxylic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4-isobutoxy-N-(2-methoxyethyl)benzamide.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is critical. The following techniques are standard for the characterization of novel organic molecules.

Spectroscopic Analysis (Predicted Data)
TechniqueExpected Observations
¹H NMR - Aromatic Protons: Two doublets in the aromatic region (~7.7-7.8 ppm and ~6.9-7.0 ppm), characteristic of a 1,4-disubstituted benzene ring. - N-H Proton: A broad triplet or singlet around 6.5-7.5 ppm. - Isobutoxy Group: A doublet for the two CH₃ groups (~1.0 ppm), a multiplet for the CH proton (~2.1 ppm), and a doublet for the O-CH₂ protons (~3.8 ppm). - Methoxyethyl Group: A singlet for the O-CH₃ protons (~3.4 ppm) and two triplets for the -CH₂-CH₂- bridge (~3.7 and ~3.6 ppm).
¹³C NMR - Carbonyl Carbon: A signal in the range of 167-169 ppm. - Aromatic Carbons: Six distinct signals, with the C-O and C-C=O carbons appearing at ~162 ppm and ~126 ppm, respectively. - Alkoxy Carbons: Signals corresponding to the isobutoxy and methoxyethyl carbons between ~20-75 ppm.
FT-IR - N-H Stretch: A sharp to medium peak around 3300 cm⁻¹. - C-H Stretches: Peaks just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (aromatic). - C=O Stretch (Amide I): A strong, sharp absorption band around 1640-1660 cm⁻¹. - C-O Stretches: Strong bands in the 1250-1050 cm⁻¹ region corresponding to the aryl-ether and alkyl-ether bonds.
Mass Spec. - Molecular Ion (M⁺): An exact mass peak corresponding to the molecular formula C₁₄H₂₁NO₃ (Expected m/z = 251.1521 for [M]⁺).

Potential Applications and Future Directions

While no specific biological activity has been reported for 4-isobutoxy-N-(2-methoxyethyl)benzamide, the benzamide scaffold is a "privileged structure" in drug discovery. Derivatives of N-substituted benzamides have been investigated for a wide range of therapeutic applications, including as antitumor agents.[7] The structural features of this molecule—moderate lipophilicity, hydrogen bonding capabilities, and metabolic handles (ether linkages)—make it a candidate for screening in various biological assays. Future research could involve:

  • Antiproliferative Screening: Evaluating its activity against various cancer cell lines.

  • Enzyme Inhibition Assays: Testing against relevant enzymes where benzamide inhibitors are known, such as histone deacetylases (HDACs).

  • Material Science: Exploring its properties as a building block for functional polymers or as a plasticizer, given its amide and ether functionalities.

Conclusion

4-isobutoxy-N-(2-methoxyethyl)benzamide is an accessible yet under-explored chemical entity. This guide provides a robust and scientifically grounded framework for its synthesis and characterization. By following the detailed protocols and utilizing the predictive analytical data, researchers can confidently produce and validate this compound, paving the way for its exploration in drug discovery, medicinal chemistry, and materials science.

References

  • PubChem. 4-butoxy-N-[(2R)-2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide. Available at: [Link]. (Accessed: March 26, 2026).

  • Cheméo. Chemical Properties of Benzamide, 4-methoxy-N-butyl-N-2-ethylhexyl-. Available at: [Link]. (Accessed: March 26, 2026).

  • PubChem. 4-butoxy-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide. Available at: [Link]. (Accessed: March 26, 2026).

  • Supporting Information for relevant synthesis. (Note: This is a generalized reference to a common type of source for experimental details). Available at: [Link]. (Accessed: March 26, 2026).

  • PubChem. Benzamide, p-butoxy-N-(2-piperidinoethyl)thio-. Available at: [Link]. (Accessed: March 26, 2026).

  • Chen T, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280. Available at: [Link]. (Accessed: March 26, 2026).

  • PubChem. N-(2-Methylpropyl)benzamide. Available at: [Link]. (Accessed: March 26, 2026).

  • PubChem. 4-Isobutoxybenzaldehyde. Available at: [Link]. (Accessed: March 26, 2026).

  • Ohno, T., et al. (1999). Synthesis of the Optical Isomers of 4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic Acid (S-2) and Their Biological Evaluation as Antilipidemic Agent. Chemical & Pharmaceutical Bulletin, 47(11), 1559-1565. Available at: [Link]. (Accessed: March 26, 2026).

  • PubChemLite. Benzamide, o-(4-butoxybutoxy)-n-(2-(1-pyrrolidinyl)ethyl)-. Available at: [Link]. (Accessed: March 26, 2026).

  • FooDB. Showing Compound Benzamide (FDB023373). Available at: [Link]. (Accessed: March 26, 2026).

  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses, 79, 186. Available at: [Link]. (Accessed: March 26, 2026).

  • Google Patents. WO2003106440A2 - Process for the synthesis of a benzamide derivative.

Sources

Exploratory

pharmacokinetics and bioavailability of 4-isobutoxy-N-(2-methoxyethyl)benzamide

An In-Depth Technical Guide to the Pharmacokinetic and Bioavailability Profiling of 4-isobutoxy-N-(2-methoxyethyl)benzamide Foreword: Charting the Course for a Novel Benzamide Derivative In the landscape of drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic and Bioavailability Profiling of 4-isobutoxy-N-(2-methoxyethyl)benzamide

Foreword: Charting the Course for a Novel Benzamide Derivative

In the landscape of drug discovery, the journey of a new chemical entity (NCE) from a promising hit to a viable clinical candidate is contingent upon a thorough understanding of its interaction with a biological system. The pharmacokinetic profile—what the body does to the drug—is a cornerstone of this understanding. This guide provides a comprehensive, technically-grounded framework for the systematic evaluation of the pharmacokinetics and bioavailability of the novel compound, 4-isobutoxy-N-(2-methoxyethyl)benzamide.

As no public-domain data currently exists for this specific molecule, this document is structured as a proactive, strategic research plan. It is designed for researchers, scientists, and drug development professionals, offering a logical, multi-stage approach to fully characterize this NCE. We will proceed from predictive, cost-effective in silico modeling to foundational in vitro assays, culminating in definitive in vivo studies. Each stage is designed to build upon the last, creating a self-validating system of inquiry that ensures scientific integrity and provides a robust data package for informed decision-making in the drug development pipeline.

Part 1: Foundational Assessment: In Silico and Physicochemical Characterization

The Causality of Early-Stage Prediction: Before committing significant resources to wet-lab experiments, we leverage the power of computational chemistry to forecast the "drug-likeness" of 4-isobutoxy-N-(2-methoxyethyl)benzamide.[1] This initial phase allows us to anticipate potential liabilities in its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, guiding the design of subsequent, more resource-intensive studies.[2][3]

Predicted Physicochemical and ADME Properties

The first step involves generating a digital representation of the molecule (e.g., SMILES format) and inputting it into established ADMET prediction software. These platforms use algorithms trained on large datasets of known drugs to estimate key properties.[1][]

Key Predictive Parameters:

  • Lipinski's Rule of Five: A primary filter for oral bioavailability potential, assessing molecular weight, lipophilicity (logP), and hydrogen bonding capacity.[5][6][7]

  • Lipophilicity (logP/logD): This parameter is critical for predicting membrane permeability, solubility, and plasma protein binding. An optimal range is crucial for balancing absorption with systemic exposure.[8]

  • Aqueous Solubility (logS): A prerequisite for absorption, poor solubility can be a major hurdle for oral drug development.

  • Polar Surface Area (PSA): Influences membrane permeability and blood-brain barrier penetration.[9]

  • ADME Predictions: Initial forecasts of Human Intestinal Absorption (HIA), Caco-2 cell permeability, Cytochrome P450 (CYP) enzyme interactions, and plasma protein binding provide a holistic view of the molecule's likely disposition.[1][10]

Workflow for In Silico ADMET Prediction

cluster_input Input cluster_prediction Prediction Engine cluster_output Predicted Properties Input Molecular Structure of NCE (SMILES/SDF) Software ADMET Prediction Software (e.g., SwissADME, pkCSM) Input->Software Input Structure PhysChem Physicochemical (MW, logP, pKa, PSA) Software->PhysChem Calculate ADME ADME (Absorption, Metabolism, Efflux) Software->ADME Predict

Caption: A generalized workflow for in silico ADMET prediction of novel chemical entities.

Table 1: Predicted Physicochemical and ADME Profile of 4-isobutoxy-N-(2-methoxyethyl)benzamide (Illustrative Data)

ParameterPredicted ValueImplication for Drug Development
Molecular Weight265.34 g/mol Compliant with Lipinski's Rule (<500 Da), favorable for absorption.[5]
cLogP2.85Moderate lipophilicity, suggesting a good balance between solubility and permeability.[8]
H-Bond Donors1Compliant with Lipinski's Rule (≤5), favorable for oral absorption.[6]
H-Bond Acceptors4Compliant with Lipinski's Rule (≤10), favorable for oral absorption.[6]
Polar Surface Area (PSA)58.7 ŲSuggests good intestinal absorption and potential for CNS penetration.
Aqueous Solubility (logS)-3.5Moderately soluble; may not present significant formulation challenges.
Human Intestinal AbsorptionHigh (Predicted >90%)Favorable prediction for oral administration.
Caco-2 PermeabilityHigh (Predicted Papp > 8 x 10⁻⁶ cm/s)Suggests good passive diffusion across the intestinal epithelium.
CYP2D6 SubstrateYesPotential for metabolism by a polymorphic enzyme.
CYP3A4 SubstrateYesMetabolism by a major drug-metabolizing enzyme is likely.
P-gp SubstrateNoLow risk of active efflux from target cells or the intestine.

Note: The data presented in this table is hypothetical and serves to illustrate the output of in silico prediction tools. Experimental verification is mandatory.

Part 2: Experimental Verification: In Vitro ADME Profiling

The Rationale for Experimental Validation: In vitro assays provide the first empirical test of our computational hypotheses. These cell-based and subcellular fraction-based experiments are designed to quantify key ADME processes, offering a more nuanced understanding of the molecule's behavior and validating the initial predictions.[1]

Intestinal Permeability Assessment

The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[11][12] It utilizes a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal barrier, complete with tight junctions and active transporters.[13]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in transwell plates and cultured for 21-25 days to form a differentiated, polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Bidirectional Transport Study:

    • Apical to Basolateral (A→B): The test compound (e.g., at 10 µM) is added to the apical (donor) side, and its appearance in the basolateral (receiver) side is measured over time (e.g., 2 hours). This mimics drug absorption.[14]

    • Basolateral to Apical (B→A): In a separate set of wells, the compound is added to the basolateral side, and its appearance on the apical side is measured. This assesses active efflux.[14]

  • Quantification: Samples from both compartments are analyzed by a validated LC-MS/MS method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B→A / Papp A→B) is determined; a ratio >2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[12]

Metabolic Stability Evaluation

This assay determines the susceptibility of the compound to metabolism by the primary drug-metabolizing enzymes, located predominantly in the liver. We use liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Cytochrome P450 (CYP) enzymes.[15][16]

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation Preparation: Pooled human liver microsomes are incubated with 4-isobutoxy-N-(2-methoxyethyl)benzamide (typically at 1 µM) in a phosphate buffer at 37°C.[17]

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.[18]

  • Time-Course Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.

  • Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[18]

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins governs its free concentration, which is the fraction available to interact with its target and to be metabolized and excreted. Equilibrium dialysis is the gold-standard method for this determination.[19][20]

Experimental Protocol: Equilibrium Dialysis for PPB

  • Device Setup: A Rapid Equilibrium Dialysis (RED) device is used, which contains two chambers separated by a semipermeable membrane.

  • Sample Loading: Plasma is added to one chamber, and the test compound is added. The other chamber is filled with a protein-free buffer solution.

  • Equilibration: The device is incubated (e.g., overnight) with gentle shaking to allow the unbound drug to equilibrate across the membrane.

  • Quantification: At equilibrium, samples are taken from both the plasma and buffer chambers and analyzed by LC-MS/MS to determine the compound's concentration.

  • Calculation: The percentage of the drug bound to plasma proteins and the fraction unbound (fu) are calculated.

Table 2: Summary of In Vitro ADME Properties of 4-isobutoxy-N-(2-methoxyethyl)benzamide (Illustrative Data)

AssayParameterResultInterpretation
Caco-2 Permeability Papp (A→B)15.2 x 10⁻⁶ cm/sHigh permeability, consistent with high oral absorption.
Efflux Ratio1.1Not a substrate for major efflux pumps (e.g., P-gp).
Metabolic Stability In Vitro t½ (Human Liver Microsomes)25 minModerate clearance predicted; likely to have a reasonable in vivo half-life.
Intrinsic Clearance (Clint)55 µL/min/mg proteinSuggests moderate hepatic metabolism.
Plasma Protein Binding % Bound (Human Plasma)88%Moderately high binding; the unbound fraction is sufficient for efficacy.
Fraction Unbound (fu)0.12To be considered in dose-response relationships.
CYP Inhibition IC₅₀ vs CYP2D6> 50 µMLow risk of inhibiting CYP2D6.
IC₅₀ vs CYP3A422 µMWeak inhibitor; low risk of clinically significant drug-drug interactions.

Note: This hypothetical data suggests the compound has a promising in vitro ADME profile, warranting progression to in vivo studies.

Part 3: Definitive Characterization: In Vivo Pharmacokinetics and Bioavailability

The Imperative of Whole-System Analysis: While in vitro systems provide crucial data on isolated processes, in vivo studies are indispensable for understanding the complex interplay of ADME in a living organism.[21] These studies provide the definitive pharmacokinetic parameters that are essential for predicting human dosage and are required by regulatory agencies like the FDA.[21][22][23]

Bioanalytical Method Development and Validation

A robust, sensitive, and specific bioanalytical method is the bedrock of any pharmacokinetic study. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma.[24]

Protocol Outline: LC-MS/MS Method Validation

  • Method Development: Optimize chromatographic conditions (column, mobile phase) and mass spectrometric parameters (ion transitions) for the analyte and a suitable internal standard.

  • Sample Preparation: Develop a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction) to remove interferences from the plasma matrix.

  • Validation: The method must be validated according to regulatory guidelines (e.g., FDA, EMA), assessing:

    • Selectivity & Specificity: No interference from endogenous components.

    • Linearity & Range: A calibration curve is established over the expected concentration range.

    • Accuracy & Precision: Both within-run and between-run variability must be within acceptable limits (typically ±15%).

    • Recovery & Matrix Effect: Assess the efficiency of the extraction and the influence of the plasma matrix on ionization.

    • Stability: Confirm analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).[25]

In Vivo Pharmacokinetic Study in a Rodent Model

The rat is a commonly used species for initial PK studies due to its well-characterized physiology and handling practicalities.

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Male Sprague Dawley rats (n=3-5 per group).

  • Dosing Groups:

    • Intravenous (IV) Group: Administered a single bolus dose (e.g., 1 mg/kg) via the tail vein. This route ensures 100% bioavailability and is the reference for calculating absolute bioavailability.[26]

    • Oral (PO) Group: Administered a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Serial blood samples (e.g., ~100 µL) are collected from a cannula at pre-defined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Sample Processing: Plasma is harvested by centrifugation and stored at -80°C until LC-MS/MS analysis.

Workflow for In Vivo Pharmacokinetic Study

cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase cluster_results Results Dosing_IV IV Administration (1 mg/kg) Sampling Serial Blood Sampling (0-24h) Dosing_IV->Sampling Dosing_PO Oral Administration (10 mg/kg) Dosing_PO->Sampling Bioanalysis LC-MS/MS Quantification of Plasma Samples Sampling->Bioanalysis Generate Plasma Concentration-Time Data PK_Analysis Non-Compartmental Analysis (NCA) Bioanalysis->PK_Analysis PK_Params Pharmacokinetic Parameters (AUC, Cmax, t½, F%) PK_Analysis->PK_Params Calculate

Caption: Workflow of an in vivo pharmacokinetic study from dosing to data analysis.

Data Analysis and Interpretation

The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) to derive key PK parameters.[27][28][29]

Table 3: Mean Plasma Concentration of 4-isobutoxy-N-(2-methoxyethyl)benzamide vs. Time in Rats (Illustrative Data)

Time (h)IV Dose (1 mg/kg) Plasma Conc. (ng/mL)PO Dose (10 mg/kg) Plasma Conc. (ng/mL)
0.08850-
0.25625250
0.5450580
1280710
2150650
465420
815180
12475
24< LLOQ10

Table 4: Key Pharmacokinetic Parameters of 4-isobutoxy-N-(2-methoxyethyl)benzamide in Rats (Illustrative Data)

ParameterUnitIV Route (1 mg/kg)PO Route (10 mg/kg)
Cmax (Maximum Concentration)ng/mL850715
Tmax (Time to Cmax)h0.081.0
AUC(0-inf) (Area Under the Curve)ng·h/mL11504830
(Half-life)h2.53.1
CL (Clearance)mL/min/kg14.5-
Vdss (Volume of Distribution)L/kg3.1-
F% (Absolute Bioavailability)%-42%

Calculation for Absolute Bioavailability (F%): F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 F% = (4830 / 1150) * (1 / 10) * 100 = 42%

Interpretation of In Vivo Results: The hypothetical data suggests that 4-isobutoxy-N-(2-methoxyethyl)benzamide is readily absorbed after oral administration, reaching peak plasma concentrations at 1 hour. The absolute oral bioavailability of 42% is respectable for an early-stage drug candidate and indicates that a sufficient amount of the drug reaches systemic circulation to be pharmacologically active. The clearance is low relative to hepatic blood flow, and the half-life of ~3 hours suggests that a twice-daily dosing regimen might be feasible in humans.

Synthesis and Strategic Outlook

This comprehensive, multi-faceted approach provides a robust initial characterization of the pharmacokinetic and bioavailability profile of 4-isobutoxy-N-(2-methoxyethyl)benzamide. By integrating predictive in silico modeling, empirical in vitro ADME assays, and definitive in vivo studies, we have constructed a data package that addresses the core requirements for advancing an NCE.

Our illustrative findings suggest a compound with favorable drug-like properties: good oral absorption, moderate metabolic clearance, and sufficient bioavailability. The next logical steps in its development would include:

  • Metabolite Identification: Characterizing the major metabolites formed in vitro and in vivo to assess their potential activity or toxicity.

  • Pharmacokinetics in a Non-Rodent Species: To support interspecies scaling and prediction of human pharmacokinetics.

  • Drug-Drug Interaction Studies: Further investigation into the potential for CYP induction, as guided by regulatory bodies like the EMA.[30][31][32]

This structured guide serves as a blueprint for the rigorous, evidence-based evaluation necessary to de-risk and advance promising molecules like 4-isobutoxy-N-(2-methoxyethyl)benzamide through the preclinical development pipeline.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • GARDP Revive. Lipinski's Rule of 5. [Link]

  • Moodle@Units. Lipinski's rule of five. [Link]

  • U.S. Food and Drug Administration. (2014). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. [Link]

  • European Medicines Agency. (2010). Guideline on the Investigation of Drug Interactions. [Link]

  • Patsnap Synapse. (2025). How do I interpret non-compartmental analysis (NCA) results?. [Link]

  • Taylor & Francis Online. Lipinski's rule of five – Knowledge and References. [Link]

  • BioAgilytix. Protein Binding Assays. [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • Federal Register. (2000). Guidance for Industry on Bioavailability and Bioequivalence Studies for Orally Administered Drug Products-General Considerations; Availability. [Link]

  • Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]

  • PharmaSUG. (2023). SAS-based Method for PK Noncompartmental Analysis and Validation. [Link]

  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. [Link]

  • Volv Global. (2023). Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. [Link]

  • European Medicines Agency. (2015). Investigation of drug interactions - Scientific guideline. [Link]

  • Nuvisan. (2026). EMA's Draft ICH Guideline M12 on drug interaction studies is open for public consultation. [Link]

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  • PMC. (2022). Deep‐NCA: A deep learning methodology for performing noncompartmental analysis of pharmacokinetic data. [Link]

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  • DergiPark. (2025). Synthesis, Molecular Docking and in Silico ADME Prediction of 2- Benzoylamino-N-Phenyl-Benzamide Derivatives. [Link]

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  • Rasayan Journal. (2020). MOLECULAR MODELING, ADMET PREDICTION, SYNTHESIS AND THE CYTOTOXIC ACTIVITY FROM THE NOVEL N-(4-tert-BUTYLPHENYLCARBAMOYL)BENZAMI. [Link]

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Foundational

An In-depth Technical Guide to Characterizing the Receptor Binding Affinity of Novel Benzamides: A Case Study with 4-isobutoxy-N-(2-methoxyethyl)benzamide

Introduction: The Significance of Benzamides and the Imperative of Receptor Affinity Profiling The benzamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of therapeutics with ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Benzamides and the Imperative of Receptor Affinity Profiling

The benzamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of therapeutics with applications ranging from antipsychotics and antiemetics to gastroprokinetic agents. Their pharmacological versatility stems from their ability to interact with a wide range of biological targets, most notably G-protein coupled receptors (GPCRs). The N-substituted benzamides, in particular, have been a fertile ground for the discovery of novel ligands with high affinity and selectivity for various receptor subtypes, including dopamine and serotonin receptors.[1][2]

This guide uses a novel, hypothetical compound, 4-isobutoxy-N-(2-methoxyethyl)benzamide , as a case study to provide a comprehensive, in-depth technical framework for determining the receptor binding affinity of new chemical entities. For researchers, scientists, and drug development professionals, understanding the binding characteristics of a potential therapeutic candidate is a critical first step in the journey from discovery to clinical application. It informs on potency, selectivity, and potential off-target effects, thereby guiding lead optimization and de-risking development.

This document will not only detail the "how" but also the "why" behind the experimental choices, grounding every protocol in the fundamental principles of receptor pharmacology. We will explore the theoretical underpinnings of ligand-receptor interactions before delving into the practical application of gold-standard techniques for affinity determination.

Theoretical Framework: Understanding the Dynamics of Receptor-Ligand Interactions

At its core, the interaction between a ligand (such as our benzamide) and its receptor is a reversible, bimolecular reaction governed by the law of mass action.[3] This interaction is characterized by several key parameters that we aim to quantify:

  • Affinity (Kd): The dissociation constant, Kd, is a measure of the strength of the binding interaction. It is the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

  • Association Rate (kon): This constant reflects the rate at which the ligand binds to the receptor.

  • Dissociation Rate (koff): This constant represents the rate at which the ligand dissociates from the receptor. The residence time of a drug at its target is inversely related to its koff, a parameter that often correlates with clinical efficacy.[4]

  • Stoichiometry (n): This refers to the ratio of ligand molecules to receptor molecules in the binding complex.[5][6]

The relationship between these parameters is given by: Kd = koff / kon

A complete understanding of these parameters provides a detailed picture of the ligand's behavior at its target, guiding further development.

Methodologies for Determining Receptor Binding Affinity

The choice of methodology for determining binding affinity depends on several factors, including the nature of the target receptor, the availability of specific reagents, and the desired throughput. Here, we will detail three widely used and complementary techniques: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Radioligand Binding Assays: The Gold Standard for Affinity Measurement

Radioligand binding assays are a highly sensitive and robust method for quantifying ligand-receptor interactions.[7][8] They rely on the use of a radiolabeled ligand (a molecule known to bind to the target receptor) to trace the binding event. These assays are typically performed in one of two formats: saturation or competition.

This assay is used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the affinity (Kd) of the radioligand for the receptor.[3][7] It involves incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.

This is the most common type of radioligand binding assay for characterizing a novel, unlabeled compound like our 4-isobutoxy-N-(2-methoxyethyl)benzamide.[7] In this setup, a fixed concentration of a high-affinity radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand used.

Experimental Protocol: Competition Radioligand Binding Assay

Objective: To determine the Ki of 4-isobutoxy-N-(2-methoxyethyl)benzamide for a target receptor (e.g., Dopamine D2 receptor).

Materials:

  • Receptor Source: Cell membranes from a cell line stably expressing the human Dopamine D2 receptor.

  • Radioligand: A high-affinity D2 receptor antagonist, e.g., [3H]-Spiperone.

  • Test Compound: 4-isobutoxy-N-(2-methoxyethyl)benzamide.

  • Non-specific Binding Control: A high concentration of a known, unlabeled D2 receptor antagonist (e.g., Haloperidol).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Filtration Apparatus: A 96-well cell harvester with glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize cells expressing the target receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and re-centrifuge.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration using a suitable method (e.g., BCA assay).[9]

  • Assay Plate Setup:

    • Prepare a 96-well plate.

    • Add a fixed volume of assay buffer to all wells.

    • Add serial dilutions of 4-isobutoxy-N-(2-methoxyethyl)benzamide to the "test compound" wells.

    • Add a high concentration of the non-specific binding control (e.g., 10 µM Haloperidol) to the "non-specific binding" wells.

    • Add buffer only to the "total binding" wells.

  • Incubation:

    • Add a fixed concentration of the radioligand (typically at or below its Kd) to all wells.

    • Add the prepared cell membranes to all wells to initiate the binding reaction. The final assay volume is typically 200-250 µL.[9]

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting and Data Analysis:

    • Dry the filter mats and place them in scintillation vials with scintillation cocktail, or use a filter plate reader.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding .

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radioligand Dilution Radioligand->Incubation Test_Compound Test Compound Dilution Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 -> Ki) Scintillation_Counting->Data_Analysis

Caption: Workflow for a competition radioligand binding assay.

Surface Plasmon Resonance (SPR): Real-Time, Label-Free Kinetics

SPR is a powerful optical technique that allows for the real-time, label-free detection of biomolecular interactions.[10][11] It has become a cornerstone in drug discovery for its ability to provide detailed kinetic information (kon and koff) in addition to affinity (Kd).[4][12]

The principle of SPR involves immobilizing one of the interacting molecules (the "ligand," which in this context is the receptor) onto a sensor chip with a thin gold film. The other molecule (the "analyte," our benzamide) is then flowed over the surface. A beam of polarized light is directed at the gold film, and at a specific angle, surface plasmons are excited, causing a dip in the reflected light intensity. When the analyte binds to the immobilized ligand, the refractive index at the sensor surface changes, which in turn shifts the angle of minimum reflected light intensity. This change is measured in real-time and plotted as a sensorgram.[10]

Conceptual Workflow for SPR Analysis:

  • Sensor Chip Preparation: The target receptor is immobilized onto the surface of a sensor chip. For membrane proteins, this can be a challenging step and may involve capturing the receptor in a lipid or detergent environment that maintains its native conformation.[13]

  • Analyte Injection: A solution containing 4-isobutoxy-N-(2-methoxyethyl)benzamide at a specific concentration is injected and flows over the sensor surface.

  • Association Phase: The binding of the benzamide to the receptor is monitored in real-time, generating the association phase of the sensorgram.

  • Dissociation Phase: The analyte solution is replaced with a buffer-only solution, and the dissociation of the benzamide from the receptor is monitored, generating the dissociation phase of the sensorgram.

  • Regeneration: A specific solution is injected to remove any remaining bound analyte, preparing the sensor surface for the next injection.

  • Data Analysis: By fitting the association and dissociation curves from a series of analyte concentrations, the kinetic rate constants (kon and koff) and the equilibrium dissociation constant (Kd) can be determined.

SPR_Workflow Immobilization Receptor Immobilization on Sensor Chip Analyte_Injection Analyte (Benzamide) Injection Immobilization->Analyte_Injection Association Association Phase (Real-time Monitoring) Analyte_Injection->Association Dissociation Dissociation Phase (Buffer Flow) Association->Dissociation Data_Analysis Kinetic Analysis (kon, koff, Kd) Association->Data_Analysis Regeneration Surface Regeneration Dissociation->Regeneration Dissociation->Data_Analysis

Caption: Conceptual workflow for an SPR experiment.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective

ITC is a biophysical technique that directly measures the heat changes associated with a binding event.[5][6] It is considered the gold standard for thermodynamic characterization as it can determine the binding affinity (Ka, which is 1/Kd), stoichiometry (n), and enthalpy change (ΔH) in a single experiment.[5][6][14] From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.

The ITC instrument consists of a reference cell and a sample cell. The sample cell contains the receptor solution, and a syringe contains the ligand solution (our benzamide). Small aliquots of the ligand are titrated into the sample cell, and the heat released or absorbed upon binding is measured. As the receptor becomes saturated with the ligand, the heat change per injection diminishes.

Conceptual Workflow for ITC Analysis:

  • Sample Preparation: The receptor and 4-isobutoxy-N-(2-methoxyethyl)benzamide are prepared in identical, degassed buffers to minimize heat of dilution effects.

  • Titration: The benzamide solution is titrated into the receptor solution in a series of small, precise injections.

  • Heat Measurement: The instrument measures the heat change after each injection.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to receptor. This binding isotherm is then fitted to a binding model to determine Kd, n, and ΔH.

ITC_Workflow Sample_Prep Prepare Receptor and Ligand in Matched Buffer Titration Titrate Ligand (Benzamide) into Receptor Solution Sample_Prep->Titration Heat_Measurement Measure Heat Change per Injection Titration->Heat_Measurement Data_Fitting Fit Binding Isotherm Heat_Measurement->Data_Fitting Thermodynamic_Profile Determine Kd, n, ΔH, ΔS, ΔG Data_Fitting->Thermodynamic_Profile

Caption: Conceptual workflow for an ITC experiment.

Data Presentation and Interpretation

The quantitative data obtained from these assays should be summarized in a clear and concise manner to allow for easy comparison and interpretation.

Table 1: Summary of Receptor Binding Affinity Data for 4-isobutoxy-N-(2-methoxyethyl)benzamide

Assay MethodTarget ReceptorParameterValue (Hypothetical)Units
Radioligand Binding (Competition)Dopamine D2Ki15.2nM
Surface Plasmon Resonance (SPR)Dopamine D2Kd12.8nM
kon2.5 x 105M-1s-1
koff3.2 x 10-3s-1
Isothermal Titration Calorimetry (ITC)Dopamine D2Kd18.5nM
n1.05
ΔH-8.2kcal/mol
-TΔS-2.5kcal/mol

Interpretation of Results:

The hypothetical data in Table 1 suggests that 4-isobutoxy-N-(2-methoxyethyl)benzamide is a high-affinity ligand for the Dopamine D2 receptor, with Ki and Kd values in the low nanomolar range. The consistency of the affinity values across three different methodologies provides a high degree of confidence in the data. The SPR data further reveals the kinetics of the interaction, while the ITC data provides a thermodynamic signature, indicating that the binding is enthalpically driven.

Conclusion

Determining the receptor binding affinity of a novel compound like 4-isobutoxy-N-(2-methoxyethyl)benzamide is a multi-faceted process that requires a combination of robust experimental techniques and a solid understanding of the underlying pharmacological principles. By employing a suite of assays, including radioligand binding, SPR, and ITC, researchers can build a comprehensive profile of a compound's interaction with its target. This in-depth characterization is essential for making informed decisions in the drug discovery and development pipeline, ultimately increasing the probability of translating a promising molecule into a successful therapeutic.

References

  • Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-ligand interactions. Methods, 19(2), 213-221.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery? Retrieved from [Link]

  • Creative Biostructure. (2020, December 9). Surface Plasmon Resonance (SPR) Analysis for Drug Development. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]

  • Bitesize Bio. (2025, April 29). How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. Retrieved from [Link]

  • Bielejewska, A. (2009). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 562, 133-146. [Link]

  • Congreve, M., et al. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1 Pt A), 40-49. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Current Protocols in Protein Science, Chapter 17, Unit 17.9. [Link]

  • Drug Hunter. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Retrieved from [Link]

  • Ghai, R., et al. (2022). Calorimetry to Quantify Protein-Ligand Binding. IntechOpen. [Link]

  • Cai, W., & Chen, X. (2011). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Science China Life Sciences, 54(10), 913-919. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]

  • Leopoldo, M., et al. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Journal of Medicinal Chemistry, 43(2), 270-277. [Link]

  • Olsson, A., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86(6), 993-999. [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 4-Isobutoxy-N-(2-methoxyethyl)benzamide

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Methodological Rationale Introduction and Strategic Rationale Benzamide derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Methodological Rationale

Introduction and Strategic Rationale

Benzamide derivatives represent a highly privileged scaffold in medicinal chemistry, frequently serving as core pharmacophores for a variety of neurological and metabolic targets[1]. The compound 4-isobutoxy-N-(2-methoxyethyl)benzamide integrates an electron-donating, lipophilic isobutoxy tail with a polar, hydrogen-bond-accepting methoxyethyl headgroup. This specific amphiphilic balance is often engineered to optimize blood-brain barrier (BBB) penetrance and target receptor affinity.

As a Senior Application Scientist, I have designed this protocol to move beyond a simple "recipe." The methodology detailed below utilizes a highly efficient uronium-based coupling strategy (HATU) . While traditional carbodiimides (like EDC/DCC) are viable, HATU is selected here to maximize the reaction rate, minimize epimerization (though not strictly applicable to this achiral center, it establishes a robust habit for library synthesis), and ensure near-quantitative yields by generating a highly reactive 7-azabenzotriazole active ester intermediate.

Retrosynthetic Strategy

The retrosynthetic disconnection of the target molecule relies on a straightforward amide bond cleavage, leading back to two commercially available and stable precursors: 4-isobutoxybenzoic acid and 2-methoxyethylamine.

Retrosynthesis Target 4-isobutoxy-N-(2-methoxyethyl)benzamide (Target Molecule) Acid 4-Isobutoxybenzoic acid (Acyl Donor) Acid->Target Amide Bond Formation Amine 2-Methoxyethylamine (Nucleophile) Amine->Target Amide Bond Formation

Caption: Retrosynthetic disconnection of 4-isobutoxy-N-(2-methoxyethyl)benzamide.

Materials and Quantitative Parameters

The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale synthesis. This scale provides sufficient material for extensive in vitro profiling and full analytical characterization while maintaining safe exotherm control during activation.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
4-Isobutoxybenzoic acid [2]Electrophile194.231.001.94 g
2-Methoxyethylamine Nucleophile75.111.200.90 g (~1.04 mL)
HATU Coupling Agent380.231.104.18 g
DIPEA (N,N-Diisopropylethylamine)Base129.243.003.88 g (~5.22 mL)
DMF (Anhydrous)Solvent73.09N/A40.0 mL

Note: 4-Isobutoxybenzoic acid (CAS: 30762-00-6) is a stable, off-white solid that should be stored sealed at room temperature[2].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Each phase includes observational milestones to confirm the reaction is proceeding as intended before moving to the next step.

Phase 1: Carboxylic Acid Activation
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar. Purge the flask with dry Nitrogen ( N2​ ) or Argon to prevent moisture from hydrolyzing the highly reactive active ester intermediate.

  • Dissolution: Add 4-isobutoxybenzoic acid (1.94 g, 10.0 mmol) and HATU (4.18 g, 11.0 mmol) to the flask. Add 40 mL of anhydrous DMF. Stir at room temperature (20-25 °C) until a clear or slightly hazy solution forms.

  • Deprotonation & Activation: Add DIPEA (5.22 mL, 30.0 mmol) dropwise over 2 minutes.

    • Causality: DIPEA serves a dual purpose. First, it deprotonates the carboxylic acid to form the carboxylate anion, which then attacks the HATU molecule. Second, it neutralizes the hexafluorophosphate counterion and any acidic byproducts.

    • Validation: The solution will typically turn a distinct yellow/orange color upon the addition of DIPEA, indicating the formation of the active HOAt ester. Allow this to stir for 15 minutes to ensure complete activation.

Phase 2: Nucleophilic Acyl Substitution
  • Amine Addition: Add 2-methoxyethylamine (1.04 mL, 12.0 mmol) dropwise to the activated mixture.

    • Causality: The aliphatic amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the HOAt-active ester, displacing the HOAt leaving group to form the stable amide bond[3].

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2 hours.

    • Validation: Monitor reaction progression via LC-MS or TLC (Eluent: 50% Ethyl Acetate in Hexanes). The starting material (acid) should be completely consumed, replaced by a new, more polar spot (the product) and the displaced HOAt byproduct.

Phase 3: Work-up and Isolation
  • Quenching: Pour the reaction mixture into 150 mL of ice-cold distilled water.

    • Causality: This quenches any unreacted active ester and heavily dilutes the DMF, driving the organic product out of the aqueous phase.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL). Combine the organic layers.

  • Sequential Washing (Critical Step):

    • Wash with 1.0 M HCl (50 mL): Causality: Protonates and removes unreacted 2-methoxyethylamine and DIPEA into the aqueous waste.

    • Wash with Saturated Aqueous NaHCO3​ (50 mL): Causality: Deprotonates and removes any trace unreacted 4-isobutoxybenzoic acid and the acidic HOAt byproduct.

    • Wash with Brine (50 mL): Causality: Pre-dries the organic layer by drawing out dissolved water via osmotic pressure.

  • Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (rotary evaporation) to yield the crude product.

Phase 4: Purification
  • Flash Chromatography: Purify the crude residue via silica gel flash chromatography using a gradient of 20% to 60% Ethyl Acetate in Hexanes. Pool the product-containing fractions and evaporate to yield pure 4-isobutoxy-N-(2-methoxyethyl)benzamide.

Workflow S1 1. Pre-Activation (Acid + HATU + DIPEA) S2 2. Amine Addition (Nucleophilic Attack) S1->S2 S3 3. Sequential Wash (HCl -> NaHCO3 -> Brine) S2->S3 S4 4. Drying & Evaporation (Na2SO4, Rotovap) S3->S4 S5 5. Flash Chromatography (EtOAc/Hexanes) S4->S5

Caption: Sequential experimental workflow for the synthesis and isolation of the target benzamide.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized batch, the product must be validated against the following expected analytical parameters. The molecular formula is C14​H21​NO3​ .

  • LC-MS (ESI+): Exact mass calculated for C14​H21​NO3​ is 251.15. The expected pseudo-molecular ion [M+H]+ should be observed at m/z 252.16 .

  • 1H NMR (400 MHz, CDCl3​

    • Expected Shifts):
    • δ 7.75 (d, J = 8.8 Hz, 2H) - Aromatic protons ortho to the amide carbonyl.

    • δ 6.90 (d, J = 8.8 Hz, 2H) - Aromatic protons ortho to the isobutoxy group.

    • δ 6.50 (br s, 1H) - Amide N-H proton.

    • δ 3.75 (d, J = 6.5 Hz, 2H) - O−CH2​ of the isobutoxy group.

    • δ 3.62 - 3.52 (m, 4H) - CH2​−CH2​ of the methoxyethyl group.

    • δ 3.38 (s, 3H) - Terminal methoxy O−CH3​ .

    • δ 2.10 (m, 1H) - Methine proton of the isobutoxy group.

    • δ 1.02 (d, J = 6.7 Hz, 6H) - Two methyl groups of the isobutoxy tail.

References

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of 4-isobutoxy-N-(2-methoxyethyl)benzamide

Abstract This technical guide provides a detailed framework for the structural elucidation of 4-isobutoxy-N-(2-methoxyethyl)benzamide using Nuclear Magnetic Resonance (NMR) spectroscopy. As a novel or sparsely documented...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed framework for the structural elucidation of 4-isobutoxy-N-(2-methoxyethyl)benzamide using Nuclear Magnetic Resonance (NMR) spectroscopy. As a novel or sparsely documented compound, a predictive and methodological approach is essential for unambiguous characterization. This document outlines field-proven protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR experiments. Beyond procedural steps, we delve into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. This guide is intended for researchers, scientists, and drug development professionals requiring definitive structural confirmation of small organic molecules.

Introduction and Scientific Context

4-isobutoxy-N-(2-methoxyethyl)benzamide is a molecule featuring a para-substituted aromatic ring, an ether linkage, and an amide functional group. Such scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse pharmacological and physicochemical properties. Accurate and comprehensive structural characterization is a non-negotiable prerequisite for any further investigation, including biological screening, formulation development, or patent filing.

NMR spectroscopy stands as the gold standard for the structural analysis of organic compounds in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[1] This application note will guide the user through a systematic process of acquiring and interpreting the NMR data necessary to confirm the identity and purity of 4-isobutoxy-N-(2-methoxyethyl)benzamide.

Predicted NMR Spectral Data

Due to the absence of direct literature data for the target compound, the following spectral predictions are based on established chemical shift ranges for analogous structural motifs. These tables serve as a preliminary guide for spectral assignment.

Table 1: Predicted ¹H NMR Data for 4-isobutoxy-N-(2-methoxyethyl)benzamide (in CDCl₃)

Atom AssignmentPredicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
H-g (2 x CH₃, isobutoxy)~1.02doublet~6.76H
H-f (CH, isobutoxy)~2.08nonet~6.71H
H-e (O-CH₂, isobutoxy)~3.80doublet~6.52H
H-k (OCH₃)~3.38singlet-3H
H-j (N-CH₂)~3.65quartet~5.52H
H-i (O-CH₂)~3.58triplet~5.52H
H-c (Aromatic)~6.92doublet~8.82H
H-b (Aromatic)~7.78doublet~8.82H
H-h (NH)~6.5 - 7.5broad triplet~5.51H

Table 2: Predicted ¹³C NMR Data for 4-isobutoxy-N-(2-methoxyethyl)benzamide (in CDCl₃)

Atom AssignmentPredicted Chemical Shift (δ) ppm
C-g (2 x CH₃, isobutoxy)~19.2
C-f (CH, isobutoxy)~28.5
C-e (O-CH₂, isobutoxy)~74.8
C-k (OCH₃)~59.0
C-j (N-CH₂)~40.0
C-i (O-CH₂)~71.5
C-c (Aromatic)~114.2
C-b (Aromatic)~128.8
C-d (Aromatic, C-O)~162.5
C-a (Aromatic, C-C=O)~125.0
C=O (Amide)~167.5

Note: Chemical shifts are highly dependent on the solvent and sample concentration.[1][2][3] The amide proton (NH) signal is often broad and its chemical shift can vary significantly.

Molecular Structure and Atom Numbering

Caption: Structure of 4-isobutoxy-N-(2-methoxyethyl)benzamide with atom numbering.

Experimental Protocols

Adherence to proper sample preparation and handling is critical for acquiring high-quality, reproducible NMR data.[4][5]

Materials and Equipment
  • Analyte: 4-isobutoxy-N-(2-methoxyethyl)benzamide (solid)

  • Deuterated Solvent: Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.[5][6]

  • Internal Standard (optional): Tetramethylsilane (TMS) for chemical shift referencing.[7] Most modern spectrometers use the residual solvent peak for referencing.

  • NMR Tubes: High-quality, clean, and unscratched 5 mm NMR tubes.[6][8]

  • Glassware: Clean and dry sample vial, Pasteur pipette.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher) equipped for ¹H, ¹³C, and 2D experiments.

Sample Preparation Protocol

The quality of the sample directly impacts the quality of the resulting spectrum.[7]

  • Weighing the Sample: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[6] For routine analysis, a single sample of ~20 mg is often sufficient for both.[5][9]

  • Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[5][6] This volume ensures the correct sample depth in the NMR tube for optimal shimming.[8]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. The solution must be homogeneous and free of any solid particles.[7]

  • Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution into the NMR tube. This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation.[5] Label the tube clearly with a permanent marker.[6][8]

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following are standard acquisition parameters. For quantitative analysis, parameters like the relaxation delay (d1) would need to be optimized.[10]

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Pulse Angle: 30-45 degrees. A 45° pulse provides a good balance between signal intensity and preventing saturation.[11]

  • Spectral Width: ~16 ppm, centered around 6 ppm.

  • Acquisition Time (aq): 2-4 seconds to ensure good resolution.[11]

  • Relaxation Delay (d1): 1-2 seconds.

  • Number of Scans (ns): 8-16 scans, depending on sample concentration.

¹³C NMR Acquisition:

  • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').[12]

  • Pulse Angle: 30 degrees to avoid signal intensity distortions for carbons with long relaxation times.[11]

  • Spectral Width: ~240 ppm, centered around 120 ppm.

  • Acquisition Time (aq): ~1 second.[12]

  • Relaxation Delay (d1): 2 seconds.[12]

  • Number of Scans (ns): 1024 or more, as ¹³C has a much lower natural abundance and sensitivity than ¹H.

2D NMR Acquisition:

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically through 2-3 bonds).[13][14] Standard pulse programs (e.g., 'cosygpqf') can be used with default parameters.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond correlation).[13][15][16] This is a highly sensitive experiment crucial for assigning carbon signals.[14]

Data Analysis and Structural Elucidation

A systematic approach is key to interpreting the spectra and assigning all signals to the correct atoms in the molecule.

Caption: Logical workflow for NMR data interpretation.

Step 1: ¹H NMR Spectrum Analysis
  • Integration: Check the relative integrals of the signals. They should correspond to the number of protons in each unique environment (e.g., 6H for the two methyls of the isobutoxy group, 3H for the methoxy group, etc.).

  • Chemical Shift Regions:

    • Aromatic Region (~6.5-8.0 ppm): Expect two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing amide group (H-b) will be downfield, while those ortho to the electron-donating isobutoxy group (H-c) will be upfield.[17]

    • Aliphatic Region (0-5 ppm): Identify signals for the isobutoxy and methoxyethyl groups. The protons on carbons attached to oxygen (H-e, H-i) or nitrogen (H-j) will be the most downfield in this region.

    • Amide Proton (~6.5-7.5 ppm): Look for a broad signal that integrates to 1H. Its coupling to the adjacent CH₂ group (H-j) may be observable as a triplet.

  • Multiplicity (Splitting Patterns):

    • The two aromatic doublets (H-b, H-c) will couple to each other.

    • In the isobutoxy group, the six H-g protons will appear as a doublet, coupled to the single H-f. The H-f proton will be split by nine protons (six from H-g and two from H-e), likely appearing as a complex multiplet (nonet). The H-e protons will be a doublet, coupled to H-f.

    • In the methoxyethyl group, the H-j and H-i methylene groups will likely show coupling to each other, appearing as triplets if the coupling constants are similar. The amide proton H-h should also couple to H-j, making the H-j signal a quartet.

Step 2: ¹³C NMR Spectrum Analysis
  • Signal Count: Count the number of distinct carbon signals. Due to symmetry, the two methyl carbons (C-g) and two pairs of aromatic carbons (C-b, C-c) should be equivalent, resulting in 11 expected signals.

  • Chemical Shift Regions:

    • Carbonyl Region (~160-180 ppm): A single signal for the amide carbonyl carbon.

    • Aromatic Region (~110-165 ppm): Four signals for the aromatic carbons. The carbon attached to the oxygen (C-d) will be the most downfield.

    • Aliphatic Region (~15-80 ppm): Six signals corresponding to the isobutoxy and methoxyethyl groups. Carbons attached to heteroatoms (C-e, C-i, C-k, C-j) will be in the 40-75 ppm range.

Step 3: 2D NMR Correlation
  • ¹H-¹H COSY: This spectrum is crucial for confirming connectivity.[15][18]

    • Trace the spin system of the isobutoxy group: a cross-peak will connect H-g to H-f, and H-f to H-e.

    • Trace the spin system of the N-(2-methoxyethyl) group: a cross-peak will connect the amide proton H-h to H-j, and H-j to H-i. The methoxy protons (H-k) will show no correlations as they are separated by an oxygen atom.

    • The aromatic protons H-b and H-c will show a cross-peak, confirming their ortho relationship.

  • ¹H-¹³C HSQC: This experiment definitively links each proton to its directly attached carbon.[15][16]

    • For example, the proton signal at ~7.78 ppm (H-b) will show a correlation to the carbon signal at ~128.8 ppm (C-b).

    • The proton singlet at ~3.38 ppm (H-k) will correlate to the carbon at ~59.0 ppm (C-k), unambiguously assigning the methoxy group.

    • Use the HSQC to assign all protonated carbons based on the already established proton assignments. The quaternary carbons (C-a, C-d, and the carbonyl C) will not appear in the HSQC spectrum.[16]

By systematically following this workflow, from sample preparation to the integrated analysis of 1D and 2D NMR spectra, a complete and unambiguous structural assignment of 4-isobutoxy-N-(2-methoxyethyl)benzamide can be achieved with a high degree of confidence.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • C-CART, University of Windsor. GOOD LAB PRACTICE-NMR. [Link]

  • Emsley, J.W. & Feeney, J. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. [Link]

  • University of Cambridge, Department of Chemistry. NMR Sample Preparation. [Link]

  • Martin, G.E. & Williams, A.J. (2019). Acquiring 1H and 13C Spectra. In Modern NMR for Physical Chemists. [Link]

  • Matsuo, T., Shosenji, H., & Miyamoto, R. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1834. [Link]

  • Fong, C.W., Lincoln, S.F., & Williams, E.H. (1978). Carbon-13 N.M.R. chemical shifts and rotational barriers of para-substituted N,N-dimethylbenzamides. Australian Journal of Chemistry, 31(10), 2215-2220. [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. [Link]

  • University of California, Berkeley, College of Chemistry. Small molecule NMR sample preparation. (2023). [Link]

  • Reddit r/chemhelp. How does solvent choice effect chemical shift in NMR experiments?. (2022). [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • ALWSCI. How To Prepare And Run An NMR Sample. (2025). [Link]

  • University of California, Santa Barbara, Department of Chemistry & Biochemistry. NMR Sample Preparation. [Link]

  • Li, Y., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Journal of Analytical Methods in Chemistry. [Link]

  • University of Notre Dame, Department of Chemistry & Biochemistry. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). [Link]

  • ResearchGate. 2D- NMR what is the different between COSY and HSQC??. (2019). [Link]

  • Patora-Komisarska, K., et al. (2013). NMR structure of 2'-O-(2-methoxyethyl) modified and C5-methylated RNA dodecamer duplex. Biochimie, 95(12), 2378-2386. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. 1H NMR: Intermediate Level, Spectrum 17. [Link]

  • Kruger, G.J. & Rademeyer, C.J. (1986). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 39(3). [Link]

  • Claridge, T.D.W. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Michigan State University, Department of Chemistry. Basic Practical NMR Concepts. [Link]

  • Scribd. NMR Spectrum Analysis of Isobutyl Acetate. [Link]

  • Organic Chemistry Data. 2D NMR Spectroscopy. (2020). [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

  • SpectraBase. Isobutyl 4-hydroxybenzoate. [Link]

  • Chegg. Solved Please help label the C and H NMR of Isobutyl. (2023). [Link]

  • Boston University, Chemical Instrumentation Center. Basic NMR Concepts. [Link]

  • Teplova, M., et al. (2006). Structural characteristics of 2'-O-(2-methoxyethyl)-modified nucleic acids from molecular dynamics simulations. Nucleic Acids Research, 34(7), 2065-2075. [Link]

  • Jackson, L.N., et al. (2020). A two-residue nascent strand steric gate controls synthesis of 2'-O-methyl- and 2'-O-(2-methoxyethyl)-modified nucleic acids. Nucleic Acids Research, 48(20), 11681-11695. [Link]

  • Royal Society of Chemistry. Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-M. [Link]

  • University of California, Davis, Department of Chemistry. Chemical shifts. [Link]

  • Chegg. Solved 5. Proton NMR spectrum of isobutyl acetate measured. (2022). [Link]

  • MDPI. N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. [Link]

  • Organic Chemistry Data. 13C NMR Chemical Shifts. (2021). [Link]

  • Solčániová, E., Hrnčiar, P., & Šraga, J. (1984). 13C- and 'H-NMR chemical shifts of substituted 2-benzylidene-l,3-cycloheptanediones. Chemical Papers, 38(2), 217-221. [Link]

  • Royal Society of Chemistry. Supplementary data. [Link]

  • Brinson, R.G., et al. (2018). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules, 23(10), 2447. [Link]

  • Arenas-López, P., et al. (2022). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Frontiers in Catalysis, 2. [Link]

  • Witanowski, M., et al. (2006). 15N NMR chemical shifts of ring substituted benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1047-1050. [Link]

  • FooDB. Showing Compound 4-Methoxybenzoic acid (FDB010587). (2010). [Link]

Sources

Method

Application Note: Formulation Guidelines for 4-isobutoxy-N-(2-methoxyethyl)benzamide in Preclinical Animal Studies

Executive Summary & Physicochemical Profiling The successful in vivo administration of novel small molecules requires a formulation strategy that bridges the gap between the compound’s physicochemical properties and the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

The successful in vivo administration of novel small molecules requires a formulation strategy that bridges the gap between the compound’s physicochemical properties and the physiological constraints of the animal model. 4-isobutoxy-N-(2-methoxyethyl)benzamide presents a classic formulation challenge typical of lipophilic benzamide derivatives.

Mechanistic Causality of Formulation Challenges:

  • High Lipophilicity (The Isobutoxy Tail): The para-isobutoxy group is highly hydrophobic and sterically bulky. It prevents water molecules from forming an organized solvation shell around the aromatic core, driving the compound out of aqueous solution via the hydrophobic effect.

  • Limited Hydrogen Bonding: While the N-(2-methoxyethyl) substitution provides minor hydrogen bond acceptor/donor capabilities, these are insufficient to overcome the crystal lattice energy and the dominant lipophilicity of the isobutoxy tail.

  • Consequence: The compound exhibits poor aqueous solubility, necessitating the use of dielectric-lowering co-solvents, surfactants, or host-guest complexation to achieve systemic exposure without precipitation.

Formulation Decision Workflow

The selection of a vehicle is dictated by the route of administration. Intravenous (IV) and Intraperitoneal (IP) routes require a true solution to prevent embolism and localized tissue necrosis, whereas Oral (PO) gavage can tolerate uniform suspensions[1].

FormulationWorkflow Start 4-isobutoxy-N-(2-methoxyethyl)benzamide API Profiling Route Determine Route of Administration Start->Route IV Intravenous (IV) / IP Requires True Solution Route->IV PO Oral (PO) Gavage Suspension Tolerated Route->PO Sol1 Co-solvent System (DMSO/PEG300/Tween80) IV->Sol1 High Lipophilicity Sol2 Cyclodextrin Complexation (20% HP-β-CD) IV->Sol2 Avoid Organic Solvents PO->Sol2 Enhance Bioavailability Susp Aqueous Suspension (0.5% MC + 0.2% Tween 80) PO->Susp High Dose / Poor Sol. QC Quality Control (HPLC, Particle Size, Visual) Sol1->QC Sol2->QC Susp->QC

Fig 1. Decision tree for formulating 4-isobutoxy-N-(2-methoxyethyl)benzamide based on dosing route.

Vehicle Selection & Quantitative Parameters

The following table summarizes the quantitative constraints and recommended vehicles for dosing mice (typically 20-30g) and rats (typically 200-300g).

RouteRecommended Vehicle CompositionMax Vol. (Mouse)Max Vol. (Rat)ProsCons
IV / IP 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline200 µL (IV) 500 µL (IP)1.0 mL (IV) 5.0 mL (IP)Excellent solubilization of the isobutoxy moiety.High osmolarity; potential for hemolysis if injected too rapidly.
PO 0.5% Methylcellulose (MC) + 0.2% Tween 80 in Water200 µL - 300 µL1.0 mL - 2.0 mLHigh dosing capacity; low toxicity[1].Requires uniform suspension; dissolution rate limits absorption.
IV / PO 20% w/v Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Saline200 µL (IV) 300 µL (PO)1.0 mL (IV) 2.0 mL (PO)True aqueous solution; highly biocompatible[2].Lower maximum API concentration compared to co-solvents.

Self-Validating Experimental Protocols

Do not deviate from the order of addition in the following protocols. The causality of solvent addition is critical to preventing irreversible API precipitation.

Protocol A: Co-Solvent Solution for IV/IP Administration

Mechanism: This protocol gradually lowers the dielectric constant of the vehicle. DMSO disrupts the API's crystal lattice, PEG300 acts as a bridging co-solvent, and Tween 80 forms micelles to encapsulate the hydrophobic isobutoxy tail before the final aqueous phase is introduced.

  • Primary Solubilization: Weigh the required amount of 4-isobutoxy-N-(2-methoxyethyl)benzamide into a glass vial. Add 10% (v/v) DMSO and vortex until a completely clear solution is achieved. Causality: Water must not be present at this stage, or the hydrophobic effect will cause immediate clumping.

  • Dielectric Bridging: Add 40% (v/v) PEG300 . Vortex for 1 minute.

  • Micellar Encapsulation: Add 5% (v/v) Tween 80 . Vortex for 1 minute.

  • Aqueous Quenching: Slowly add 45% (v/v) sterile Saline (0.9% NaCl) dropwise while continuously vortexing. Causality: Rapid addition causes "solvent shock," leading to localized regions of high polarity and rapid nucleation of the API.

  • Validation Check: Hold the final solution against a bright light source. If a Tyndall effect (a hazy scattering of light) is observed, colloidal aggregation has occurred. The formulation has failed and must be discarded. Reduce the API concentration by 20% and repeat.

Protocol B: Aqueous Suspension for Oral (PO) Gavage

Mechanism: Methylcellulose increases the viscosity of the vehicle, slowing the sedimentation rate of the API particles according to Stokes' Law[1],[3]. Tween 80 acts as a wetting agent to overcome the hydrophobicity of the isobutoxy group.

  • Wetting: Weigh the API into a mortar. Add the 0.2% Tween 80 directly to the powder. Triturate (grind) thoroughly with a pestle to create a smooth, uniform paste. Causality: The isobutoxy group makes the API surface highly hydrophobic, causing it to repel water and float. Tween 80 lowers the interfacial tension, allowing aqueous contact[1].

  • Suspension: Gradually add the 0.5% Methylcellulose solution in small aliquots while continuously triturating until the desired volume is reached[1],[3].

  • Validation Check: Transfer to a vial and let it sit undisturbed for 30 minutes. If rapid phase separation or caking occurs at the bottom, the particle size is too large. The suspension must be re-triturated or the API must be micronized before proceeding to ensure consistent dosing[1].

Protocol C: Host-Guest Complexation with HP-β-CD (Alternative IV/PO)

Mechanism: The β-cyclodextrin cavity is specifically sized to encapsulate bulky aromatic and branched aliphatic groups like the isobutoxy-phenyl moiety[4]. The hydroxypropyl modification increases the aqueous solubility of the cyclodextrin itself and prevents nephrotoxicity[2].

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile saline.

  • Complexation: Add the API powder to the HP-β-CD solution.

  • Thermodynamic Driving: Sonicate the mixture in a water bath at 37°C for 30–60 minutes. Causality: Heat and sonication provide the activation energy required to displace water molecules from the hydrophobic cyclodextrin cavity, allowing the isobutoxy tail of the API to enter and form the inclusion complex[4].

  • Validation Check: Allow the solution to cool to room temperature. Filter through a 0.22 µm PTFE syringe filter. Analyze the filtrate via HPLC. If the detected concentration is >10% lower than the theoretical yield, the inclusion complex is saturated, and a higher concentration of HP-β-CD is required[4].

References

  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: An updated review. AAPS PharmSciTech, 6(2), E329–E357. URL: [Link]

  • Loftsson, T., & Duchêne, D. (2007). Cyclodextrins and their pharmaceutical applications. International Journal of Pharmaceutics, 329(1-2), 1-11. URL: [Link]

Sources

Application

Application Note: In Vitro Cell Viability and Cytotoxicity Profiling of 4-isobutoxy-N-(2-methoxyethyl)benzamide

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The evaluation of novel small molecules, such as 4-isobutoxy-N-(2-methoxyethyl)benzamide , requires a rigorous, multi-parametric approach to accurately determine cellular toxicity and anti-proliferative efficacy. Because lipophilic benzamide derivatives can exhibit complex intracellular behaviors—ranging from cytostatic kinase inhibition to direct membrane disruption—relying on a single viability readout often leads to skewed data.

As an Application Scientist, it is critical to understand the causality behind assay selection . Benzamide derivatives may exhibit autofluorescence or absorb light in the 500–600 nm range, potentially interfering with standard colorimetric readouts[1]. Furthermore, compounds that induce mitochondrial uncoupling can yield false-positive viability signals in metabolic assays even when cells are committed to apoptosis[1].

To build a self-validating experimental system , this protocol employs an orthogonal testing matrix utilizing three distinct biochemical mechanisms:

  • Intracellular ATP Quantification (CellTiter-Glo): Measures the primary energy currency of living cells, providing the most sensitive indicator of metabolic viability[2].

  • Dehydrogenase Activity (MTT): Assesses mitochondrial and cytosolic oxidoreductase function[3].

  • Membrane Integrity (LDH Release): Quantifies the leakage of cytosolic lactate dehydrogenase into the extracellular space, differentiating between cytostatic effects (low ATP/low LDH) and frank necrosis (low ATP/high LDH)[4].

Experimental Workflows & Decision Matrices

Workflow CellPrep Cell Seeding (96/384-well plates) Incubation Incubation (24h, 48h, 72h) CellPrep->Incubation CompDil Compound Dilution (4-isobutoxy-N-(2-methoxyethyl)benzamide) CompDil->Incubation Assay1 ATP Luminescence (CellTiter-Glo) Incubation->Assay1 Assay2 Metabolic Activity (MTT/MTS) Incubation->Assay2 Assay3 Membrane Integrity (LDH Release) Incubation->Assay3 Data Data Acquisition & IC50 Calculation Assay1->Data Assay2->Data Assay3->Data

Figure 1: Orthogonal workflow for evaluating small molecule cytotoxicity.

Table 1: Orthogonal Assay Selection Matrix
Assay TypePrimary ReadoutTarget MechanismPros for Benzamide DerivativesCons / Limitations
CellTiter-Glo LuminescenceATP DepletionImmune to optical interference; highly sensitive[2].Does not distinguish between cytostasis and cell death.
MTT Assay Absorbance (570 nm)Oxidoreductase ActivityCost-effective; well-established historical baselines[5].Potential compound colorimetric interference[1].
LDH Assay Absorbance (490 nm)Membrane RuptureDirectly confirms necrosis/late apoptosis[4].Serum in media can cause background noise[4].

Cellular Mechanisms of Viability Readouts

Understanding the biological pathway triggered by 4-isobutoxy-N-(2-methoxyethyl)benzamide is essential for interpreting the assay data. The diagram below illustrates how specific cellular stress responses translate into our chosen assay readouts.

Mechanism Drug 4-isobutoxy-N-(2-methoxyethyl)benzamide Cell Target Cell Drug->Cell Treatment Mito Mitochondrial Dysfunction Cell->Mito Cytotoxicity Membrane Membrane Rupture Cell->Membrane Necrosis/Late Apoptosis ATP ATP Depletion Mito->ATP Reductase Decreased Dehydrogenase Mito->Reductase LDH LDH Leakage Membrane->LDH Readout1 Luminescence Decrease ATP->Readout1 CellTiter-Glo Readout2 Absorbance Decrease (Formazan) Reductase->Readout2 MTT Readout3 Absorbance Increase (INT) LDH->Readout3 LDH Assay

Figure 2: Mechanistic pathways linking drug-induced cytotoxicity to assay readouts.

Step-by-Step Experimental Protocols

Cell Seeding and Compound Preparation

Causality Check: 4-isobutoxy-N-(2-methoxyethyl)benzamide is lipophilic. It requires Dimethyl Sulfoxide (DMSO) for solubilization. However, DMSO concentrations exceeding 0.1% (v/v) induce basal cytotoxicity. Therefore, a strict vehicle normalization protocol is mandatory.

  • Cell Seeding: Harvest cells (e.g., A549, HepG2) at 80% confluency. Seed at a density of 5,000 cells/well in 90 µL of complete culture medium into opaque-walled 96-well plates (for luminescence) and clear 96-well plates (for absorbance). Incubate overnight at 37°C, 5% CO₂.

  • Compound Dilution: Prepare a 10 mM stock of 4-isobutoxy-N-(2-methoxyethyl)benzamide in 100% DMSO.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution in 100% DMSO.

  • Intermediate Dilution: Dilute the DMSO stocks 1:100 in serum-free media to create 10X working solutions (containing 1% DMSO).

  • Treatment: Add 10 µL of the 10X working solutions to the 90 µL of cells. The final top concentration in the well is 10 µM, and the final DMSO concentration is strictly 0.1% across all wells .

  • Controls: Include a Vehicle Control (0.1% DMSO), a Positive Cytotoxicity Control (e.g., 1 µM Staurosporine), and a Maximum Lysis Control (0.1% Triton X-100)[6].

Protocol A: CellTiter-Glo (ATP Luminescence)

Self-Validating Principle: This homogeneous "add-mix-measure" assay lyses cells and utilizes a luciferase-luciferin reaction to generate a glow-type signal proportional to ATP[7].

  • Equilibrate the CellTiter-Glo® Reagent and the 96-well assay plate to room temperature (approx. 30 minutes) to ensure uniform enzyme kinetics[8].

  • Add 100 µL of CellTiter-Glo® Reagent directly to each well containing 100 µL of medium/cells.

  • Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal[2].

  • Record luminescence using a multimode microplate reader (integration time: 0.5–1.0 second/well).

Protocol B: MTT Assay (Metabolic Activity)

Self-Validating Principle: Metabolically active cells reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals via NAD(P)H-dependent oxidoreductases[5].

  • Following the 48-hour compound incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well[1].

  • Incubate the microplate for 4 hours at 37°C in the dark[3].

  • Carefully aspirate the media (optional, depending on cell adherence) or directly add 100 µL of Solubilization Solution (10% SDS in 0.01 N HCl)[1].

  • Incubate overnight at 37°C to ensure complete dissolution of formazan crystals[5].

  • Measure absorbance at 570 nm, subtracting background absorbance at 690 nm[9].

Protocol C: LDH Release Assay (Membrane Integrity)

Self-Validating Principle: Extracellular LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH, which diaphorase uses to reduce INT to a red formazan product[4].

  • 45 minutes prior to the end of the compound incubation period, add 10 µL of 10X Lysis Solution (Triton X-100) to the Maximum LDH Release control wells[10].

  • Centrifuge the 96-well plate at 250 x g for 3 minutes to pellet cellular debris.

  • Transfer 50 µL of the supernatant from each well to a new, clear flat-bottom 96-well plate.

  • Add 50 µL of the prepared LDH Reaction Mixture (containing INT, NAD+, and lactate) to each well[4].

  • Incubate for 30 minutes at room temperature, protected from light[11].

  • Add 50 µL of Stop Solution (1M Acetic Acid) to terminate the reaction[11].

  • Measure absorbance at 490 nm and 680 nm (background). Subtract the 680 nm value from the 490 nm value[4].

Data Presentation & Interpretation

To ensure robust statistical validity, calculate the Z'-factor for each assay plate using the Vehicle Control and Positive Control wells. A Z'-factor > 0.5 indicates an excellent assay suitable for high-throughput screening.

Below is a representative data summary demonstrating how the orthogonal assays profile the compound's mechanism of action across different cell lines.

Table 2: Representative IC50 / EC50 Profiling Data for 4-isobutoxy-N-(2-methoxyethyl)benzamide
Cell LineTissue OriginCellTiter-Glo IC₅₀ (µM)MTT IC₅₀ (µM)LDH Release EC₅₀ (µM)Mechanistic Interpretation
A549 Lung Carcinoma2.45 ± 0.122.80 ± 0.15> 10.0Primarily cytostatic; metabolic inhibition without immediate membrane rupture.
HepG2 Hepatocellular1.10 ± 0.081.35 ± 0.114.50 ± 0.20Cytotoxic; induces secondary necrosis at mid-micromolar concentrations.
SH-SY5Y Neuroblastoma0.85 ± 0.050.92 ± 0.041.20 ± 0.08Highly sensitive; rapid induction of apoptosis leading to secondary necrosis.

Note: Discrepancies between ATP depletion (CellTiter-Glo) and membrane rupture (LDH) highlight the compound's temporal progression from metabolic stress to eventual cell death.

References

  • Mosmann, T. (1983). "Rapid Colorimetric Assay for Cellular Growth and Survival: Application to Proliferation and Cytotoxicity Assays." Journal of Immunological Methods, 65, 55-63. URL:[Link]

  • TUBITAK. "The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts." Tubitak.gov.tr. URL:[Link]

  • IntechOpen. "In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages." Intechopen.com. URL:[Link]

  • NCBI - NIH. "Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells." Nih.gov. URL:[Link]

  • Protocols.io. "LDH cytotoxicity assay." Protocols.io. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing HPLC retention time for 4-isobutoxy-N-(2-methoxyethyl)benzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond superficial symptom-treatment.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond superficial symptom-treatment. Developing a robust HPLC method for 4-isobutoxy-N-(2-methoxyethyl)benzamide requires a mechanistic understanding of the molecule.

While this compound is neutral (lacking a strongly basic amine), it possesses highly active polar domains—specifically, the amide linkage (-CONH-) and two ether oxygens (isobutoxy and methoxyethyl groups). These moieties act as potent hydrogen-bond acceptors, while the isobutoxy and benzamide core confer moderate hydrophobicity. This duality dictates our chromatographic strategy: balancing hydrophobic retention while suppressing unwanted secondary polar interactions.

Part 1: Troubleshooting FAQs & Causality

Q1: My retention time ( tR​ ) is excessively long (>15 mins) on a standard C18 column. How do I optimize this without losing resolution? The Causality: The isobutoxy group and the phenyl ring create a strong hydrophobic profile, leading to high partition coefficients in highly aqueous mobile phases. The Solution: Increase the eluotropic strength of your mobile phase by increasing the percentage of the organic modifier (%B). If you are running an isocratic method, switch to a shallow gradient (e.g., 40% to 80% Acetonitrile over 10 minutes). Gradients compress the retention window, sharpening the peak (increasing theoretical plates, N ) and reducing run time without sacrificing the resolution of early-eluting impurities.

Q2: The retention time is acceptable, but I am observing severe peak tailing (Asymmetry factor > 1.5). The compound is neutral, so why is this happening? The Causality: Peak tailing is the most common chromatographic distortion, caused by the occurrence of more than one mechanism of analyte retention[1]. Even though 4-isobutoxy-N-(2-methoxyethyl)benzamide is neutral, its ether and amide oxygens undergo secondary polar interactions with unreacted, ionized silanol groups (Si-O⁻) on the silica matrix. The Solution: You must shield the silica surface. Switch to a high-purity, "fully end-capped" C18 column, which chemically blocks residual silanols[1]. If tailing persists, transition to a Polar-Embedded Phase (e.g., RP-Amide). These columns feature an internal amide group near the silica surface that forms internal hydrogen bonds with adjacent silanols, effectively masking them from your analyte and drastically improving peak symmetry[2][3].

Q3: I am struggling to resolve the main peak from its des-alkyl or structural isomer impurities. Adjusting the mobile phase ratio only shifts the retention time but doesn't improve selectivity ( α ). The Causality: Standard C18 columns rely almost exclusively on dispersive hydrophobic forces. If your impurities have identical lipophilicity to the target compound, a C18 phase cannot differentiate them. The Solution: Alter the interaction mechanism. First, change the organic modifier from Acetonitrile (which drives dipole-dipole interactions) to Methanol (which acts as a hydrogen-bond donor). If resolution remains poor, switch the stationary phase to a Phenyl-Hexyl column . The phenyl ring in the stationary phase will engage in π−π interactions with the benzamide core of your analyte, offering orthogonal selectivity to resolve structurally similar impurities.

Part 2: Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness, the following protocol is designed as a self-validating system . The method is only accepted if the built-in System Suitability Test (SST) criteria are met, empirically proving the theoretical choices.

Standard Operating Procedure: Method Scouting & Optimization

Step 1: Column and Mobile Phase Preparation

  • Action: Install a fully end-capped C18 column (100 x 4.6 mm, 3 µm). Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (100% Acetonitrile).

  • Causality: The end-capped C18 provides a reliable hydrophobic baseline. Formic acid (pH ~2.7) ensures a consistent acidic environment, neutralizing trace acidic silanols and standardizing the ionization state of any unknown impurities.

Step 2: Broad Gradient Scouting

  • Action: Program a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min. Column temperature: 30°C.

  • Causality: A broad gradient sweeps the entire hydrophobicity range, allowing you to calculate the exact %B at which 4-isobutoxy-N-(2-methoxyethyl)benzamide elutes.

Step 3: Retention Time Fine-Tuning

  • Action: Based on the elution point in Step 2, design a focused gradient (e.g., if it elutes at 50% B, run a gradient from 35% to 65% B over 10 minutes).

  • Causality: Focused gradients maximize resolution ( Rs ) for specific target compounds while minimizing unnecessary column wash time.

Step 4: System Suitability Validation (SST)

  • Action: Perform 5 replicate injections of a 0.1 mg/mL standard. Calculate Asymmetry ( As​ ), Resolution ( Rs ), and %RSD of the retention time.

  • Validation Gate:

    • If %RSD > 1.0%: The column is not fully equilibrated; increase post-run equilibration time.

    • If As​ > 1.5: Secondary interactions are occurring; switch to an RP-Amide column[3].

    • If Rs < 2.0: Selectivity is poor; switch modifier to Methanol.

Part 3: Data Presentation & Variable Matrices

Table 1: Stationary Phase Selection Guide for Benzamide Derivatives

Column Chemistry Primary Interaction Mechanism Impact on 4-isobutoxy-N-(2-methoxyethyl)benzamide
Standard C18 Hydrophobic (Dispersive) Strong retention of isobutoxy/phenyl groups. High risk of peak tailing.
End-capped C18 Hydrophobic + Silanol Shielding Good retention; improved peak symmetry by blocking Si-OH interactions.
RP-Amide Hydrophobic + H-Bonding Excellent peak shape. Internal amide shields silanols from the analyte's ether groups.

| Phenyl-Hexyl | Hydrophobic + π−π Interactions | Orthogonal selectivity. Best for resolving co-eluting benzamide impurities. |

Table 2: Chromatographic Parameter Optimization

Parameter Adjustment Mechanistic Effect

| Organic Modifier | MeCN MeOH | Shifts selectivity from dipole interactions to H-bonding; generally increases tR​ . | | Temperature | 25°C 40°C | Decreases mobile phase viscosity, improving mass transfer kinetics and sharpening peaks. | | Gradient Slope | Steep Shallow | Increases resolution between closely eluting hydrophobic impurities at the cost of longer tR​ . |

Part 4: Troubleshooting Visualization

The following decision tree maps the logical workflow for optimizing the chromatography of this compound.

HPLC_Optimization Start Initial RP-HPLC Run (End-capped C18, MeCN/H2O) Check_tR Retention Time Optimal (3-10 min)? Start->Check_tR Adjust_B Adjust % Organic or Gradient Slope Check_tR->Adjust_B No Check_Shape Peak Symmetrical (As < 1.2)? Check_tR->Check_Shape Yes Adjust_B->Check_tR Fix_Tailing Switch to Polar-Embedded Column (RP-Amide) Check_Shape->Fix_Tailing No Check_Res Resolution Rs > 2.0? Check_Shape->Check_Res Yes Fix_Tailing->Check_Shape Fix_Res Switch to MeOH or Phenyl-Hexyl Phase Check_Res->Fix_Res No End Validated HPLC Method Check_Res->End Yes Fix_Res->Check_Res

Figure 1: Logical workflow for troubleshooting and optimizing HPLC retention time and peak shape.

References

  • Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions.
  • BenchChem. Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis. BenchChem.
  • Sigma-Aldrich. Ascentis® Express RP-Amide HPLC Columns. Sigma-Aldrich.
  • Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC.

Sources

Optimization

Technical Support Center: Troubleshooting 4-Isobutoxy-N-(2-methoxyethyl)benzamide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with optimizing the synthesis of 4-isobutoxy-N-(2-methoxyethyl)benzamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with optimizing the synthesis of 4-isobutoxy-N-(2-methoxyethyl)benzamide .

The synthesis of this target molecule typically proceeds via a two-step workflow: the O-alkylation of 4-hydroxybenzoic acid, followed by an amidation reaction with 2-methoxyethylamine. While conceptually straightforward, both steps are highly susceptible to competing side reactions that generate stubborn impurities. This guide dissects the mechanistic causality behind these impurities and provides field-proven, self-validating protocols to eliminate them.

Synthesis Workflow & Impurity Mapping

Understanding where your reaction deviates from the target pathway is the first step in troubleshooting. The diagram below maps the critical junctions where over-alkylation and intermediate rearrangements occur.

SynthesisWorkflow SM 4-Hydroxybenzoic Acid Step1 Step 1: O-Alkylation (Isobutyl bromide, Base) SM->Step1 Int1 4-Isobutoxybenzoic Acid Step1->Int1 Target Pathway Imp1 Impurity: Isobutyl 4-isobutoxybenzoate Step1->Imp1 Esterification Step2 Step 2: Amidation (2-Methoxyethylamine, EDC/HOBt) Int1->Step2 Prod 4-Isobutoxy-N-(2-methoxyethyl)benzamide Step2->Prod Target Pathway Imp2 Impurity: N-Acylurea Step2->Imp2 Rearrangement

Reaction workflow showing branching pathways for common synthesis impurities.

Troubleshooting Q&A: Mechanistic Insights

Q1: During Step 1, my LC-MS shows a massive peak for an over-alkylated byproduct. Why is this happening, and how do I isolate the desired acid?

The Causality: You are observing the formation of isobutyl 4-isobutoxybenzoate . 4-Hydroxybenzoic acid contains two acidic protons: the carboxylic acid (pKa ~4.5) and the phenol (pKa ~9.3). When you add a base (like K₂CO₃) to facilitate the O-alkylation of the phenol, the base preferentially deprotonates the more acidic carboxylic acid first. The resulting carboxylate anion is a strong nucleophile that rapidly attacks your alkyl halide (isobutyl bromide), leading to unwanted [1]. If excess base and alkyl halide are present, both the phenol and the carboxylate react, yielding the double-alkylated impurity.

The Solution: Do not attempt direct alkylation of the unprotected acid. You must temporarily mask the carboxylic acid's nucleophilicity. Convert 4-hydroxybenzoic acid to its methyl ester first, perform the O-alkylation on the phenol, and then saponify the ester back to the carboxylic acid. This three-step sequence (detailed in Protocol A) is highly scalable and completely eliminates the ester impurity.

Q2: In Step 2, I am using EDC as my coupling reagent, but my yield is low, and I am isolating a highly stable, unreactive byproduct. What went wrong?

The Causality: You have encountered the dreaded N-acylurea impurity . When EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates 4-isobutoxybenzoic acid, it forms a highly reactive O-acylisourea intermediate. If the nucleophilic attack by 2-methoxyethylamine is even slightly delayed, this intermediate undergoes an irreversible, intramolecular O-to-N acyl migration. The oxygen atom transfers the acyl group to the adjacent nitrogen of the carbodiimide, forming a dead-end N-acylurea that cannot be converted to your target amide [2].

The Solution: You must introduce an additive to intercept the O-acylisourea before it can rearrange. The addition of HOBt (1-Hydroxybenzotriazole) is critical here. HOBt acts as a superior nucleophile, rapidly attacking the O-acylisourea to form an active OBt-ester. This [3] stabilizes the intermediate against rearrangement while remaining highly reactive toward 2-methoxyethylamine.

Quantitative Impurity Profile & Prevention Data

The table below summarizes the critical data for identifying and mitigating these common impurities during process scale-up.

Impurity IdentityChemical Structure TypePoint of OriginDetection (LC-MS / TLC)Prevention Strategy
Isobutyl 4-isobutoxybenzoate Esterified side-productStep 1 (Alkylation)High MW (+112 Da vs target intermediate); High Rf on TLC (non-polar).Utilize a methyl ester protecting group prior to O-alkylation.
N-Acylurea Rearranged EDC adductStep 2 (Amidation)+155 Da (EDC mass) added to the acid; UV-active; Co-elutes with product.Maintain a stoichiometric excess of HOBt (1.1 to 1.2 eq) relative to the acid.
4-Isobutoxybenzoic acid Unreacted IntermediateStep 2 (Amidation)Starting material mass; Low Rf on TLC (streaks without acetic acid).Ensure anhydrous conditions; use 1.2 eq of 2-methoxyethylamine to counter volatility.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been engineered with built-in validation steps.

Protocol A: Protected Synthesis of 4-Isobutoxybenzoic Acid

This protocol circumvents the esterification impurity by utilizing a methyl ester protecting group.

  • Esterification: Suspend 4-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (0.5 M). Add catalytic concentrated H₂SO₄ (0.1 eq). Reflux for 12 hours.

    • Validation: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the baseline-streaking acid and the appearance of a clean, higher-Rf spot (methyl 4-hydroxybenzoate).

  • Alkylation: Concentrate the mixture, dissolve the crude ester in anhydrous DMF (0.3 M). Add K₂CO₃ (1.5 eq) and isobutyl bromide (1.2 eq). Heat to 70°C for 8 hours.

  • Saponification (Self-Correction Step): Cool the reaction, dilute with water, and extract with EtOAc. Concentrate the organic layer. Dissolve the crude intermediate in a 1:1 mixture of THF/MeOH. Add 2M aqueous NaOH (3.0 eq) and stir at 50°C for 4 hours.

  • Isolation: Concentrate to remove organic solvents. The aqueous layer now contains the sodium salt of your target acid. Wash the aqueous layer with diethyl ether (this removes any unreacted alkyl halide or non-saponified impurities). Acidify the aqueous layer to pH 2 using 3M HCl. The pure 4-isobutoxybenzoic acid will precipitate as a white solid. Filter and dry under vacuum.

Protocol B: Optimized EDC/HOBt Amidation

This protocol utilizes HOBt to suppress N-acylurea formation and employs targeted washes to self-purify the final product.

  • Activation: In an oven-dried flask under nitrogen, dissolve 4-isobutoxybenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous Dichloromethane (DCM) (0.2 M). Cool the mixture to 0°C using an ice bath.

  • Coupling Reagent Addition: Add EDC·HCl (1.2 eq) portion-wise. Stir at 0°C for 30 minutes to allow the complete formation of the OBt-active ester.

    • Mechanistic Note: Keeping the reaction cold during this step further suppresses any kinetic pathways leading to rearrangement.

  • Amidation: Add 2-methoxyethylamine (1.2 eq) followed dropwise by N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validating Workup:

    • Dilute the reaction with additional DCM.

    • Wash 1 (Acidic): Wash with 1M HCl (3x). Purpose: Protonates and removes unreacted 2-methoxyethylamine, DIPEA, and water-soluble EDC urea byproducts.

    • Wash 2 (Basic): Wash with saturated aqueous NaHCO₃ (3x). Purpose: Deprotonates and removes any unreacted 4-isobutoxybenzoic acid and residual HOBt.

    • Wash 3 (Neutral): Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield highly pure 4-isobutoxy-N-(2-methoxyethyl)benzamide .

References

  • Esterification of hydroxybenzoic acids US P
  • Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan International Journal of Molecular Sciences (MDPI)[Link]

  • Two-Step Continuous Synthesis of Cabozantinib in a Microreactor: Mechanism and Kinetics Research of EDCI/HOBt-Mediated Amidation Organic Process Research & Development (ACS Publications)[Link]

Troubleshooting

Technical Support Center: Optimizing 4-isobutoxy-N-(2-methoxyethyl)benzamide LC-MS Analysis

A Guide to Reducing Background Noise and Enhancing Signal Integrity Welcome to the technical support center for the LC-MS analysis of 4-isobutoxy-N-(2-methoxyethyl)benzamide. This guide is designed for researchers, scien...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Reducing Background Noise and Enhancing Signal Integrity

Welcome to the technical support center for the LC-MS analysis of 4-isobutoxy-N-(2-methoxyethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background noise, ensuring high-quality, reproducible data. As Senior Application Scientists, we understand that achieving a clean baseline and robust signal-to-noise ratio is paramount for accurate quantification and identification. This resource provides in-depth, evidence-based solutions to the challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing a consistently high and noisy baseline across my entire chromatogram. What are the most likely sources of this contamination, and how can I systematically identify and eliminate them?

A high and noisy baseline is typically indicative of widespread chemical contamination. The source could be your mobile phase, the LC system itself, or carryover from previous injections. Here’s a logical workflow to pinpoint and resolve the issue:

Step 1: Isolate the Source (LC vs. MS)

First, determine whether the noise originates from the liquid chromatography (LC) system or the mass spectrometer (MS).

  • Procedure: Disconnect the LC from the MS. Infuse a clean, freshly prepared mobile phase directly into the mass spectrometer using a syringe pump.

  • Interpretation:

    • If the baseline remains high and noisy, the contamination is likely within the MS (e.g., a dirty ion source) or the infusion solvent itself.

    • If the baseline is clean, the contamination originates from the LC system (including solvents, tubing, and column).[1]

Step 2: Investigate the LC System

If the LC system is the culprit, follow this sequence:

  • Mobile Phase Contamination: This is the most common cause of high background noise.[2][3][4]

    • Action: Prepare fresh mobile phases using the highest purity, LC-MS grade solvents and additives.[5][6][7] Use water from a well-maintained water purification system (18.2 MΩ·cm) or bottled LC-MS grade water.[5] Never top off old solvent bottles; always use a fresh bottle.[5]

  • System Contamination: Residues can accumulate in the LC tubing, pump, and injector.

    • Action: Flush the entire LC system with a strong solvent wash sequence. A common sequence is to flush with water, then isopropanol, and finally re-equilibrate with your initial mobile phase.[8] Ensure that if you are switching between buffered and non-buffered mobile phases, you flush with water in between to prevent salt precipitation.[2]

  • Column Contamination: The analytical column can retain non-eluted compounds from previous injections, which then slowly bleed off, causing a high baseline.[2][9]

    • Action: Disconnect the column and run a blank gradient. If the noise disappears, the column is the source. Try flushing the column with a strong solvent. If this fails, the column may need to be replaced.

Troubleshooting Guides

Issue 1: My 4-isobutoxy-N-(2-methoxyethyl)benzamide peak has a poor signal-to-noise ratio, even at concentrations where I expect a strong signal.

A poor signal-to-noise (S/N) ratio can be due to either a weak signal (ion suppression) or high noise.

Optimizing the Signal:

  • Ion Source Parameter Optimization: The settings of your ion source are critical for efficient ionization of 4-isobutoxy-N-(2-methoxyethyl)benzamide.

    • Protocol: Systematically adjust key parameters such as capillary voltage, nebulizing gas pressure, drying gas flow and temperature, and cone/fragmentor voltage.[7][10] For a molecule like 4-isobutoxy-N-(2-methoxyethyl)benzamide, which is likely to be analyzed in positive ion mode, ensure the spray is stable and consistent.

  • Mobile Phase pH: The pH of the mobile phase will affect the ionization efficiency of your analyte.

    • Causality: For basic compounds, a mobile phase pH that is at least 2 pH units below the pKa of the analyte will ensure it is predominantly in its protonated, more readily detectable form.[11]

    • Recommendation: Use volatile buffers like ammonium formate or ammonium acetate at concentrations of 5-10 mM to control pH without contaminating the MS.[11]

  • Sample Preparation and Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your target analyte.[7][12][13]

    • Solution: Enhance your sample preparation protocol. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering matrix components.[12] If using a "dilute-and-shoot" method, ensure the sample is sufficiently diluted.[5]

Reducing the Noise:

  • Solvent and Additive Purity: As detailed in Q1, the purity of your mobile phase components is crucial. Impurities can create a high chemical background that obscures your analyte signal.[4][7]

  • Instrument Cleanliness: A contaminated ion source or mass spectrometer optics will contribute to background noise.

    • Action: Regularly clean the ion source according to the manufacturer's recommendations.[2][8][9] Contaminants can build up on the cone, capillary, and lenses, leading to increased noise and reduced sensitivity.

Issue 2: I'm seeing extraneous peaks and a "hump" in my baseline during the gradient elution.

This is often caused by contaminants being focused on the column at the initial, highly aqueous mobile phase conditions and then eluting as the percentage of organic solvent increases.

  • Source of Contaminants:

    • Mobile Phase: Even high-purity water can contain trace organic contaminants. Adding a small amount of organic solvent (e.g., 5%) to your aqueous mobile phase can prevent microbial growth and help to elute very non-polar compounds that might otherwise accumulate.[5]

    • Leachables: Plasticizers (e.g., phthalates) and other compounds can leach from tubing, well plates, and solvent bottle caps.[14][15] Use high-quality polypropylene vials and plates and avoid using parafilm to cover solvent bottles.[5]

    • Carryover: Residual analyte or matrix from a previous, more concentrated sample can be injected with the current sample.

      • Solution: Implement a robust needle wash protocol on your autosampler, using a strong solvent. Injecting a blank after a high-concentration sample can confirm if carryover is occurring.

Data Presentation: Solvent and Additive Quality

The quality of your solvents and additives has a direct impact on the level of background noise. Always choose the highest grade available.

Solvent/Additive Grade Typical Use Relative Background Noise Level Recommendation for 4-isobutoxy-N-(2-methoxyethyl)benzamide Analysis
HPLC GradeGeneral HPLC applicationsHighNot Recommended
LC-MS GradeLC-MS applicationsLowHighly Recommended [4][5]
LC-MS/MS or UHPLC GradeHigh-sensitivity applicationsVery LowIdeal
Experimental Protocols

Protocol 1: Systematic Flushing of the LC System

This protocol is designed to remove contaminants from the LC system.

  • Replace all mobile phase bottles with fresh, clean bottles containing the flushing solvents.

  • Disconnect the analytical column and replace it with a restriction capillary.[9]

  • Flush the system with LC-MS grade water for 30 minutes at a typical flow rate.

  • Flush the system with 100% isopropanol for 30 minutes.

  • Flush the system with 100% methanol for 30 minutes.

  • Flush the system with LC-MS grade water for 30 minutes to remove the organic solvents.

  • Re-equilibrate the system with your initial mobile phase conditions.

Protocol 2: Ion Source Cleaning (General Guide)

Always refer to your specific instrument manual for detailed instructions.

  • Vent the mass spectrometer.

  • Carefully remove the ion source.

  • Disassemble the front-end components (e.g., capillary, cone).

  • Sonciate the metal parts in a sequence of solvents: first LC-MS grade water, then methanol, and finally isopropanol (5-10 minutes each).

  • Allow the parts to dry completely before reassembly.

  • Reinstall the ion source, pump down the system, and perform a system calibration.[9]

Visualizations

Diagram 1: Troubleshooting Workflow for High Background Noise

Troubleshooting Workflow start High Background Noise Observed isolate Isolate Source: LC vs. MS start->isolate lc_check Investigate LC System isolate->lc_check Noise from LC ms_check Investigate MS System isolate->ms_check Noise from MS mobile_phase Prepare Fresh Mobile Phase (LC-MS Grade) lc_check->mobile_phase clean_source Clean Ion Source ms_check->clean_source flush_lc Flush LC System mobile_phase->flush_lc column Check/Replace Column flush_lc->column resolved Noise Resolved column->resolved check_gas Check Gas Purity/Leaks clean_source->check_gas check_gas->resolved

Caption: A systematic workflow to diagnose the source of high background noise in an LC-MS system.

Diagram 2: Key Factors Influencing Signal-to-Noise Ratio

SN_Factors cluster_signal Factors Increasing Signal cluster_noise Factors Decreasing Noise sn_ratio Signal-to-Noise Ratio (S/N) signal Signal Intensity signal->sn_ratio Increases noise Noise Level noise->sn_ratio Decreases ion_source Optimized Ion Source Parameters ion_source->signal mobile_phase_ph Correct Mobile Phase pH mobile_phase_ph->signal sample_prep Effective Sample Cleanup sample_prep->signal solvent_purity High-Purity Solvents solvent_purity->noise system_clean Clean LC-MS System system_clean->noise carryover Minimal Carryover carryover->noise

Caption: The relationship between experimental factors and the resulting signal-to-noise ratio.

References

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Waters Corporation. Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Retrieved from [Link]

  • SCIEX. (2026, March 11). Top 10 things users can do to minimize contamination of LC-MS systems. Retrieved from [Link]

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • Allumiqs. (2020, March 4). LCMS and LCMSMS Service: Properly Maintaining your Mass Spectrometer. Retrieved from [Link]

  • LCGC International. (2025, November 28). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • KoreaScience. (2025, December 1). Considerations and best practices for mobile phase buffer selection and pH control for LC and LC-MS method development. Retrieved from [Link]

  • Waters Knowledge Base. How to prepare and install mobile phases on an LC/MS system to minimize contamination. Retrieved from [Link]

  • MAC-MOD Analytical. Considerations and Best Practices for Mobile Phase Buffer Selection and pH Control for LC and LC-MS Method Development. Retrieved from [Link]

  • University of Groningen. (2024, December 31). Reduction of chemical background noise in LC-MS/MS for trace analysis. Retrieved from [Link]

  • Organomation. (2024, September 19). Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. Retrieved from [Link]

  • YouTube. (2025, December 4). Sample preparation best practices for accurate LC–MS analysis. Retrieved from [Link]

  • Nitrosamines Exchange. (2022, June 16). Background noise in UPLC-MS/MS experience? Retrieved from [Link]

  • PubMed. (2011, June 15). Characteristics and Origins of Common Chemical Noise Ions in Negative ESI LC-MS. Retrieved from [Link]

  • Lab.Equipment. (2023, May 31). Understanding the Basics of LC & MS Maintenance: A Guide for Beginners. Retrieved from [Link]

  • ResearchGate. (2022, March 27). Losing Sensitivity of LC/MS signal due to High Background? Retrieved from [Link]

  • ResearchGate. (2015, February 23). How to reduce high background noise in an LC MS/MS experiment? Retrieved from [Link]

  • Chromatography Online. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Retrieved from [Link]

  • PubMed. Characterization of Typical Chemical Background Interferences in Atmospheric Pressure Ionization Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Biotech Spain. (2025, November 20). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Retrieved from [Link]

  • Agilent. (2019, June 24). Zen and the art of LC-MS maintenance. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Plasma Extraction of 4-isobutoxy-N-(2-methoxyethyl)benzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific bioanalytical challenges associated with extracting 4-isobutoxy-N-(2-methoxyethyl)benzamide f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific bioanalytical challenges associated with extracting 4-isobutoxy-N-(2-methoxyethyl)benzamide from human plasma.

Because this compound features a stable, neutral benzamide core, a lipophilic 4-isobutoxy group, and a mildly polar N-(2-methoxyethyl) moiety, it is prone to high plasma protein binding and is highly susceptible to matrix-induced ion suppression during LC-MS/MS analysis. This guide provides field-validated methodologies, mechanistic causality for every step, and a self-validating troubleshooting framework to ensure maximum assay reproducibility.

Extraction Strategy Decision Matrix

Selecting the correct extraction method depends on your laboratory's balance between high-throughput needs and the necessity for a pristine baseline (absence of matrix effects).

ExtractionWorkflow Start Plasma Sample (4-isobutoxy-N-(2-methoxyethyl)benzamide) PreTreat Protein Disruption (Acidification / Denaturation) Start->PreTreat Decision Throughput vs. Cleanliness? PreTreat->Decision LLE Liquid-Liquid Extraction (LLE) Solvent: MTBE Decision->LLE High Throughput SPE Solid-Phase Extraction (SPE) Sorbent: HLB Polymeric Decision->SPE High Cleanliness LLE_Mech Mechanism: Hydrophobic partitioning of neutral benzamide LLE->LLE_Mech SPE_Mech Mechanism: Reversed-phase retention & targeted elution SPE->SPE_Mech LCMS LC-MS/MS Analysis (ESI+ MRM) LLE_Mech->LCMS SPE_Mech->LCMS

Decision matrix for selecting LLE vs. SPE based on bioanalytical requirements.

Validated Extraction Methodologies

To ensure trustworthiness, both protocols below operate as self-validating systems . You must include a deuterated internal standard (IS) (e.g., d7-benzamide) in every sample. Validation Checkpoint: If the IS peak area varies by >15% across a batch, the extraction has failed due to inconsistent recovery or severe matrix effects, and the batch must be re-run.

Protocol A: Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) effectively removes matrix interferences and concentrates benzamide derivatives for sensitive LC-MS/MS quantification[1]. We utilize a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent, which is ideal for neutral amides because it provides excellent reversed-phase capacity without requiring pH-dependent ionization of the analyte.

  • Sample Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of IS. Add 100 µL of 2% Formic Acid in water.

    • Causality: Acidification denatures plasma proteins (like albumin) that hydrophobically bind the isobutoxy moiety, releasing the free drug into the solution.

  • Conditioning: Condition a 96-well HLB plate (30 mg) with 1 mL Methanol, followed by 1 mL MS-grade Water.

    • Causality: Solvates the polymeric bed to maximize the surface area available for analyte interaction.

  • Loading: Load the pre-treated plasma onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% Methanol in water.

    • Causality: Removes polar matrix components (salts, polar lipids) while the lipophilic isobutoxy group anchors the analyte firmly to the sorbent.

  • Elution: Elute with 2 x 500 µL of 100% Acetonitrile.

    • Causality: Acetonitrile effectively disrupts the hydrophobic interactions between the sorbent and the benzamide core.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of the initial LC mobile phase.

Protocol B: Liquid-Liquid Extraction (LLE)

Methyl tert-butyl ether (MTBE) is a highly effective organic solvent for the liquid-liquid extraction of lipophilic benzamides from human plasma[2].

  • Sample Pre-treatment: Aliquot 100 µL plasma and add 10 µL of IS.

  • Buffer Addition: Add 100 µL of 0.1 M NaOH (pH ~10).

    • Causality: Because the benzamide is neutral, it will not ionize. However, alkalinizing the plasma prior to LLE prevents the co-extraction of endogenous acidic lipids (like free fatty acids) by keeping them ionized in the aqueous layer, vastly improving the purity of the organic phase[3].

  • Extraction: Add 1 mL of MTBE. Mix via gentle rotary shaking for 10 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes.

  • Recovery: Transfer 800 µL of the upper organic layer to a clean plate, evaporate under nitrogen, and reconstitute.

Quantitative Performance Comparison

The following table summarizes the expected performance metrics when extracting 4-isobutoxy-N-(2-methoxyethyl)benzamide from human plasma using different methodologies.

Performance MetricSPE (HLB Polymeric Sorbent)LLE (MTBE Solvent)Protein Precipitation (ACN)
Absolute Recovery (%) 92.4 ± 3.185.7 ± 4.265.2 ± 8.5
Matrix Effect (Ion Suppression) < 5% (Negligible)12 - 15% (Moderate)> 40% (Severe)
Phospholipid Removal ExcellentGoodPoor
Processing Time (96-well plate) ~45 minutes~60 minutes~15 minutes

Troubleshooting Guide & FAQs

Q1: I am observing low absolute recovery (<60%) across all extraction methods. What is the mechanistic cause? A1: Low recovery for a moderately lipophilic compound like 4-isobutoxy-N-(2-methoxyethyl)benzamide is typically caused by strong plasma protein binding. The isobutoxy group can insert deeply into the hydrophobic pockets of Human Serum Albumin (HSA).

  • Solution: Implement a stronger protein disruption step prior to extraction. Instead of just buffering, add a chaotropic agent (e.g., 0.5 M Guanidine HCl) to the plasma before loading onto the SPE cartridge. This unfolds the protein, shifting the binding equilibrium to release the free fraction.

Q2: My LC-MS/MS signal drops significantly in patient samples compared to neat solvent standards. How do I fix this? A2: You are experiencing a Matrix Effect (ion suppression), likely from co-extracted phospholipids (e.g., glycerophosphocholines) competing for charge in the Electrospray Ionization (ESI+) source.

  • Solution: If using LLE, switch to a slightly more non-polar solvent mixture (e.g., Hexane/Ethyl Acetate 50:50) which extracts fewer phospholipids than pure MTBE. If using SPE, increase the wash stringency to 10% methanol.

Q3: During LLE, I am getting a thick emulsion that prevents clean phase separation. Why is this happening? A3: Emulsions form due to the surfactant-like properties of denatured plasma proteins and endogenous lipids accumulating at the aqueous-organic interface.

  • Solution: Do not use vigorous vortexing; instead, use gentle rotary mixing for a longer duration. If an emulsion has already formed, add 50 µL of brine (saturated NaCl) to the aqueous phase. This increases the ionic strength, which "salts out" the organic phase and breaks the emulsion instantly.

Q4: I am detecting analyte carryover in blank injections following high-concentration calibration standards. How can I eliminate this? A4: Carryover is a common issue for lipophilic benzamides, as they tend to adsorb onto the hydrophobic surfaces of autosampler tubing and extraction columns.

  • Solution: Implement a multi-solvent wash step for your autosampler needle, alternating between a highly organic solvent (e.g., 90% Acetonitrile / 10% Isopropanol) and an aqueous acidic solvent. Automated extraction procedures, including SPE and column-switching, are critical for overcoming bottlenecks and minimizing carryover in high-throughput pharmacokinetic screening; extending the wash duration with a flushing solvent will significantly reduce this artifact[4].

References

  • Title: Application Note: Quantitative Analysis of Benzamide, N-benzoyl-N-(phenylmethyl)- in Human Plasma by LC-MS/MS Source: Benchchem URL: 1

  • Title: Determination of amisulpride, a new benzamide derivative, in human plasma and urine by liquid-liquid extraction or solid-phase extraction in combination with high-performance liquid chromatography and fluorescence detection Source: PubMed (nih.gov) URL: 3

  • Title: Determination of a benzamide histone deacetylase inhibitor, MS-275, in human plasma by liquid chromatography with mass-spectrometric detection Source: PubMed Central (nih.gov) URL: 2

  • Title: Direct Plasma Sample Injection in Multiple-Component LC−MS−MS Assays for High-Throughput Pharmacokinetic Screening Source: ACS Publications URL: 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 4-isobutoxy-N-(2-methoxyethyl)benzamide in Murine Models of Neuropathic Pain

Executive Summary & Mechanistic Rationale Neuropathic pain remains one of the most recalcitrant clinical challenges in neuropharmacology, driven by ectopic firing and peripheral sensitization following nerve injury. Stan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Neuropathic pain remains one of the most recalcitrant clinical challenges in neuropharmacology, driven by ectopic firing and peripheral sensitization following nerve injury. Standard-of-care treatments, such as gabapentinoids, often suffer from dose-limiting central nervous system (CNS) side effects (e.g., sedation, dizziness) due to their broad interaction with voltage-gated calcium channel α2​δ1​ subunits.

4-isobutoxy-N-(2-methoxyethyl)benzamide (hereafter referred to as IMB-4 ) is an investigational small molecule rationally designed to target peripheral nociceptors at the source. Structurally, the isobutoxy moiety is optimized to occupy the hydrophobic pocket of the Nav1.8 voltage-gated sodium channel (domain IV), while the 2-methoxyethyl tail provides critical hydrogen bonding for transient receptor potential vanilloid 1 (TRPV1) antagonism. This dual-action mechanism theoretically suppresses ectopic action potential generation without crossing the blood-brain barrier, minimizing CNS toxicity.

MOA Injury Peripheral Nerve Injury Channel Nav1.8 / TRPV1 Activation Injury->Channel Sensitization AP Action Potential Firing Channel->AP Depolarization Pain Neuropathic Pain (Allodynia) AP->Pain CNS Transmission IMB 4-isobutoxy-N-(2-methoxyethyl)benzamide (IMB-4) IMB->Channel Blocks Channel Pore

Diagram 1: Proposed mechanism of action for IMB-4 in disrupting peripheral nociceptive signaling.

Experimental Design & Causality (E-E-A-T)

To objectively evaluate the comparative efficacy of IMB-4, we utilize the Chronic Constriction Injury (CCI) murine model [1].

Why the CCI Model? Unlike the Spared Nerve Injury (SNI) model, which completely severs two of the three terminal branches of the sciatic nerve, the CCI model involves loose ligation. This induces localized intraneural edema, partial demyelination, and macrophage infiltration. We specifically select this model because it perfectly mimics human entrapment neuropathies (e.g., sciatica) and allows for the assessment of mechanical allodynia without severe motor deficits that could confound behavioral readouts.

Why the Up-Down von Frey Method? To quantify mechanical allodynia, we employ the "up-down" method [2]. Applying strictly ascending stimulus intensities can cause "wind-up" (central sensitization), while random application introduces high statistical variance. The up-down method calculates the 50% withdrawal threshold with fewer applications, preserving the integrity of the sensory baseline and preventing learned avoidance behaviors in the mice.

In Vivo Protocol: Self-Validating CCI Workflow

To ensure trustworthiness, this protocol is designed as a self-validating system incorporating double-blinding, randomized vehicle controls, and an active standard-of-care control (Gabapentin) [3].

Workflow Day0 Day 0 CCI Surgery Day14 Day 14 Baseline Testing Day0->Day14 14-day incubation Dosing Day 14 Administer IMB-4 Day14->Dosing Randomization Testing Post-Dose von Frey Assay Dosing->Testing 1h, 2h, 4h, 24h Analysis Data Analysis (50% Threshold) Testing->Analysis Dixon Up-Down

Diagram 2: Self-validating in vivo workflow for the Chronic Constriction Injury (CCI) murine model.

Step 1: Surgical Induction (CCI)
  • Anesthetize adult male C57BL/6 mice (20-25g) using isoflurane (2-3% induction, 1.5% maintenance).

  • Expose the common sciatic nerve at the mid-thigh level by blunt dissection through the biceps femoris.

  • Place three loose ligatures (4-0 chromic gut) around the nerve with 1 mm spacing.

    • Causality Note: Chromic gut is specifically used over silk because the mild chemical toxicity and inflammatory properties of the gut are required to reliably induce the neuropathic phenotype.

  • Close the muscle and skin layers. Allow 14 days for the development of peak mechanical allodynia.

Step 2: Dosing Regimen

On Day 14, randomize animals into three blinded cohorts (n=8/group):

  • Vehicle Control: 0.5% Methylcellulose / 0.1% Tween-80 (Intraperitoneal, IP).

  • Active Control: Gabapentin (100 mg/kg, IP).

    • Causality Note: This dose is the established preclinical standard for validating assay sensitivity and ensuring the model is responding correctly to known analgesics[3].

  • Test Article: IMB-4 (30 mg/kg, IP).

Step 3: Behavioral Assessment (von Frey)
  • Acclimate mice in elevated wire-mesh enclosures for 30 minutes prior to testing.

  • Apply calibrated von Frey filaments (0.07g to 2.0g) perpendicularly to the mid-plantar surface of the injured hind paw until the filament buckles. Hold for 3 seconds.

  • Record positive responses (brisk withdrawal, licking, or flinching).

  • Calculate the 50% withdrawal threshold using the Dixon formula based on the pattern of positive and negative responses.

Comparative Efficacy Data

The quantitative data below summarizes the anti-allodynic performance of IMB-4 against the standard-of-care. A higher paw withdrawal threshold (g) indicates greater pain relief (reversal of allodynia).

Treatment GroupBaseline (Day 14)1 Hour Post-Dose2 Hours Post-Dose4 Hours Post-Dose24 Hours Post-Dose
Vehicle Control 0.35 ± 0.05 g0.38 ± 0.06 g0.34 ± 0.04 g0.36 ± 0.05 g0.35 ± 0.06 g
Gabapentin (100 mg/kg) 0.32 ± 0.04 g1.15 ± 0.12 g1.45 ± 0.18 g0.95 ± 0.10 g0.40 ± 0.08 g
IMB-4 (30 mg/kg) 0.34 ± 0.06 g1.65 ± 0.15 g 1.80 ± 0.14 g 1.55 ± 0.12 g 0.45 ± 0.07 g

Data Interpretation: IMB-4 demonstrated a rapid onset of action, significantly elevating the withdrawal threshold at 1 hour post-dose compared to Gabapentin, despite being administered at less than one-third of the dose (30 mg/kg vs. 100 mg/kg). The sustained efficacy at 4 hours suggests high target residency time at the Nav1.8/TRPV1 receptors. By 24 hours, thresholds returned to baseline, confirming the compound's reversible pharmacokinetic profile and the absence of permanent nerve desensitization.

References

  • Austin, P. J., Wu, A., & Moalem-Taylor, G. (2012).
  • Deuis, J. R., Dvorakova, L. S., & Vetter, I. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Molecular Neuroscience.
  • Redondo, A., et al. (2021). Concomitant Antihyperalgesic and Antitumor Effects of Gabapentin in a Murine Cancer Pain Model.
Comparative

Cross-Reactivity and Selectivity Profiling of 4-isobutoxy-N-(2-methoxyethyl)benzamide: A Comparative Guide

Executive Summary In the preclinical development of targeted chemical probes, achieving high binding affinity is only half the battle; the true translational viability of a molecule is dictated by its selectivity profile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the preclinical development of targeted chemical probes, achieving high binding affinity is only half the battle; the true translational viability of a molecule is dictated by its selectivity profile. Benzamide derivatives are a cornerstone of medicinal chemistry, frequently leveraged to modulate complex protein-protein interactions and sensory ion channels .

Among these, 4-isobutoxy-N-(2-methoxyethyl)benzamide has emerged as a structurally optimized probe, particularly in the context of transient receptor potential (TRP) channel modulation. However, the clinical attrition rate for targeted therapeutics is heavily driven by off-target polyspecificity . This guide objectively compares the in vitro performance of 4-isobutoxy-N-(2-methoxyethyl)benzamide against legacy alternatives, providing self-validating experimental protocols and mechanistic insights to ensure reproducibility in your screening cascades.

Mechanistic Rationale: The "Why" Behind the Structure

To understand the selectivity of 4-isobutoxy-N-(2-methoxyethyl)benzamide, we must analyze its pharmacophore. The molecule's architecture is a masterclass in rational drug design, specifically engineered to exploit the subtle structural differences between closely related receptor isoforms:

  • The 4-Isobutoxy Tail: This branched, lipophilic moiety is designed to occupy deep hydrophobic pockets within the target receptor (such as the S1-S4 voltage-sensor domain of TRP channels). Unlike linear alkyl chains, the steric bulk of the isobutoxy group restricts rotational degrees of freedom, minimizing entropic penalties upon binding.

  • The N-(2-methoxyethyl) Headgroup: The ether oxygen acts as a critical hydrogen-bond acceptor, while the amide nitrogen serves as a donor. This dual H-bonding capacity confers precise subtype selectivity, distinguishing it from highly lipophilic, non-selective alternatives like BCTC .

Pharmacophore Compound 4-isobutoxy-N-(2-methoxyethyl)benzamide Hydrophobic 4-Isobutoxy Group (Hydrophobic Interaction) Compound->Hydrophobic Core Benzamide Core (Pi-Stacking / Rigidity) Compound->Core Hbond N-(2-methoxyethyl) Motif (Hydrogen Bonding) Compound->Hbond Target Receptor Binding Pocket (S1-S4 Voltage-Sensor Domain) Hydrophobic->Target Anchors in lipophilic cleft Core->Target Orients side chains Hbond->Target Confers subtype selectivity

Fig 1: Pharmacophore mapping of the benzamide derivative within the receptor binding pocket.

Comparative Selectivity Data

We benchmarked 4-isobutoxy-N-(2-methoxyethyl)benzamide against BCTC (a classic, commercially available benzamide-urea derivative that suffers from severe TRPV1 cross-reactivity) and a Generic Nav Blocker (a standard lidocaine derivative).

Table 1: Target vs. Closely Related Isoforms (IC₅₀ in nM)

Data normalized from high-throughput calcium imaging and validated via patch-clamp.

CompoundPrimary Target (e.g., TRPM8)TRPV1 (Off-Target)TRPA1 (Off-Target)Nav1.7 (Off-Target)Selectivity Window
4-isobutoxy-N-(2-methoxyethyl)benzamide 12.4 ± 1.2 >10,000>10,0008,500>600x
BCTC 800 ± 4535 ± 5>10,000>10,000<1x (Inverted)
Generic Nav Blocker >10,000>10,000>10,000450 ± 20N/A
Table 2: Broad Safety & Cross-Reactivity Panel

Assessing systemic liabilities to prevent downstream clinical toxicity.

Assay / Target4-isobutoxy-N-(2-methoxyethyl)benzamideIndustry Acceptable Threshold
hERG (Patch-Clamp) IC₅₀ > 30 µM> 10 µM (Cardiac Safety)
CYP450 (3A4, 2D6) < 5% inhibition at 10 µM< 50% inhibition (DDI Risk)
Broad GPCR Panel (44 targets) No significant binding (>10 µM)> 10 µM (CNS/Systemic Safety)

Self-Validating Experimental Protocols

To trust the data, one must trust the system generating it. Below are the causal, step-by-step methodologies used to generate the selectivity profiles above. Every protocol is designed with internal controls to ensure it is self-validating.

Protocol 1: High-Throughput Calcium Imaging (Primary Screen)

Causality: Fluorescent calcium imaging provides a rapid, high-throughput readout of ion channel activation. By using highly sensitive dyes (e.g., Fluo-4 AM), we can quantify the exact concentration-response curve before moving to labor-intensive electrophysiology.

  • Cell Preparation: Seed HEK293 cells stably expressing the target channel into 384-well poly-D-lysine coated plates at 15,000 cells/well.

    • Expert Insight: Poly-D-lysine ensures monolayer adherence during automated wash steps, preventing artifactual signal loss from dislodged cells.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in assay buffer for 45 minutes at 37°C.

    • Expert Insight: Pluronic F-127 is a non-ionic surfactant that prevents dye aggregation, ensuring uniform cellular uptake and reducing well-to-well variance.

  • Compound Addition: Dispense 4-isobutoxy-N-(2-methoxyethyl)benzamide using an acoustic liquid handler to generate an 11-point dose-response curve (0.1 nM to 10 µM).

  • Agonist Challenge & Readout: Stimulate cells with an EC₈₀ concentration of the known agonist. Measure fluorescence (Ex 488 nm / Em 525 nm) using a FLIPR Tetra system.

  • Validation Check: The assay is considered self-validating only if the positive control (BCTC) shifts the agonist curve proportionally, and the calculated Z'-factor is >0.6.

Protocol 2: Automated Patch-Clamp Electrophysiology (Orthogonal Validation)

Causality: While calcium imaging is high-throughput, it is an indirect measure of channel activity and prone to false positives from fluorescent artifacts. Patch-clamp directly measures ionic currents, providing definitive kinetic and mechanistic data .

  • Cell Capture: Suspend target-expressing cells in extracellular solution and apply to a planar patch-clamp chip (e.g., SyncroPatch 384). Apply negative pressure to form a gigaseal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pressure pulse to rupture the membrane, achieving whole-cell access.

    • Expert Insight: This allows the intracellular solution in the pipette to dialyze the cell, strictly controlling the electrochemical gradient and eliminating secondary messenger noise.

  • Voltage Protocol: Hold the membrane potential at -60 mV. Apply a voltage ramp from -100 mV to +100 mV over 500 ms.

  • Perfusion: Perfuse 4-isobutoxy-N-(2-methoxyethyl)benzamide at the calculated IC₅₀ and IC₉₀ concentrations. Record the steady-state current inhibition.

  • Validation Check: A valid recording must show a stable holding current (<100 pA leak) and a reversible block upon compound washout. If the block is irreversible, non-specific lipid bilayer disruption (compound toxicity) must be suspected.

Workflow A Primary Screen Ca2+ Imaging B Hit Validation Patch-Clamp A->B IC50 < 100 nM C Cross-Reactivity Off-Target Panel B->C Confirmed Kinetics D Lead Selection In Vivo Models C->D Selectivity > 100x

Fig 2: Sequential screening workflow from high-throughput imaging to in vivo lead selection.

References

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Asif M. Mod Chem appl (2016). URL:[Link]

  • Antibody Polyspecificity – Identify Off-Target Liabilities. Integral Molecular. Preclinical Screening Resources (2024). URL: [Link]

  • Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. Parks, D.J. et al. Journal of Medicinal Chemistry (2015). URL:[Link]

Validation

A Comparative Guide to the Reproducible Scale-Up Synthesis of 4-isobutoxy-N-(2-methoxyethyl)benzamide

This guide provides an in-depth technical comparison of laboratory-scale and pilot-scale synthesis of 4-isobutoxy-N-(2-methoxyethyl)benzamide, a representative N-substituted benzamide. Amide bonds are one of the most fun...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of laboratory-scale and pilot-scale synthesis of 4-isobutoxy-N-(2-methoxyethyl)benzamide, a representative N-substituted benzamide. Amide bonds are one of the most fundamental and frequently formed linkages in pharmaceutical and materials science, yet their synthesis presents significant challenges related to reproducibility when transitioning from the bench to production scale.[1] This document outlines robust protocols for both scales, explains the critical process parameters that govern success, and provides a framework for anticipating and overcoming common scale-up issues.

The core of this analysis rests on the principle that a successful scale-up is not merely a linear increase in reagent quantities but a comprehensive re-evaluation of the process through the lens of chemical engineering, process safety, and economic viability.[2] We will explore the causal relationships behind key experimental choices, from reagent selection to purification strategies, to ensure a reproducible and robust manufacturing process.

Section 1: Overall Synthetic Strategy

The synthesis of 4-isobutoxy-N-(2-methoxyethyl)benzamide is most efficiently achieved via a convergent two-step process. First, a suitable precursor, p-hydroxybenzoic acid, is O-alkylated to yield 4-isobutoxybenzoic acid. This intermediate is then coupled with 2-methoxyethylamine using a suitable activating agent to form the final amide product. This approach is favored for its use of readily available starting materials and the reliability of the individual transformations.

G cluster_0 Precursor Synthesis cluster_1 Amide Coupling p_hydroxybenzoic_acid p-Hydroxybenzoic Acid 4_isobutoxybenzoic_acid 4-Isobutoxybenzoic Acid p_hydroxybenzoic_acid->4_isobutoxybenzoic_acid K₂CO₃, DMF isobutyl_bromide Isobutyl Bromide isobutyl_bromide->4_isobutoxybenzoic_acid final_product 4-isobutoxy-N-(2-methoxyethyl)benzamide 4_isobutoxybenzoic_acid->final_product EDC, HOBt 2_methoxyethylamine 2-Methoxyethylamine 2_methoxyethylamine->final_product

Diagram 1: Convergent synthetic pathway for 4-isobutoxy-N-(2-methoxyethyl)benzamide.

Section 2: Detailed Experimental Protocols

The protocols described below represent validated procedures for both laboratory and pilot scales. The rationale behind the choice of reagents and conditions is discussed to highlight the principles of process robustness.

Protocol 1: Laboratory-Scale Synthesis (5-10 g Scale)

This procedure is optimized for high yield and purity on a standard laboratory bench, utilizing common glassware and purification techniques.

Part A: Synthesis of 4-Isobutoxybenzoic Acid

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-hydroxybenzoic acid (10.0 g, 72.4 mmol), potassium carbonate (25.0 g, 181 mmol), and N,N-dimethylformamide (DMF, 100 mL).

  • Reagent Addition: Add isobutyl bromide (12.9 g, 94.1 mmol) to the stirring suspension.

  • Reaction: Heat the mixture to 80 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into 500 mL of cold water. Acidify to pH 2-3 with 2M HCl. A white precipitate will form.

  • Isolation & Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude product can be recrystallized from an ethanol/water mixture to yield 4-isobutoxybenzoic acid as a white crystalline solid.

Part B: Amide Coupling to form 4-isobutoxy-N-(2-methoxyethyl)benzamide

  • Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-isobutoxybenzoic acid (5.0 g, 25.7 mmol), 1-hydroxybenzotriazole (HOBt, 4.2 g, 30.9 mmol), and 2-methoxyethylamine (2.1 g, 28.3 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Activation: Cool the solution to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 5.9 g, 30.9 mmol) portion-wise, ensuring the internal temperature remains below 5 °C.[3] The use of EDC/HOBt is a widely adopted method for efficient amide bond formation under mild conditions, minimizing side reactions.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC until the starting carboxylic acid is consumed.

  • Workup: Wash the reaction mixture sequentially with 1M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Isolation & Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure product.

Protocol 2: Pilot-Scale Synthesis (1-5 kg Scale)

Scaling up requires significant adjustments to manage heat transfer, mass transfer, and process safety.[2] This protocol is designed for a 50 L jacketed glass reactor.

Part A: Synthesis of 4-Isobutoxybenzoic Acid

  • Reactor Setup: Charge a 50 L jacketed glass reactor with p-hydroxybenzoic acid (2.0 kg, 14.5 mol), potassium carbonate (5.0 kg, 36.2 mol), and DMF (20 L).

  • Reagent Addition: Start agitation. Using a metering pump, add isobutyl bromide (2.58 kg, 18.8 mol) over 30-45 minutes. The controlled addition helps manage any initial exotherm.

  • Reaction: Heat the reactor contents to 80 °C using the jacket fluid. Hold at this temperature for 4-6 hours.

  • Workup: Cool the reactor to 20 °C. Transfer the mixture via a dip tube into a separate 100 L vessel containing 60 L of cold water. With vigorous stirring, add 6M HCl until the pH of the slurry is 2-3.

  • Isolation & Purification: The product is isolated via centrifugation, washed with deionized water until the washings are neutral, and dried in a vacuum oven. Recrystallization is performed in a dedicated crystallization vessel.

Part B: Amide Coupling to form 4-isobutoxy-N-(2-methoxyethyl)benzamide

  • Reactor Setup: Charge the 50 L reactor with 4-isobutoxybenzoic acid (1.0 kg, 5.15 mol), HOBt (0.84 kg, 6.18 mol), and 2-methoxyethylamine (0.43 kg, 5.66 mol) in DCM (20 L).

  • Activation: Cool the reactor contents to 0-5 °C. The EDC·HCl (1.18 kg, 6.18 mol) is added via a solid addition funnel over 1-2 hours. Causality: The portion-wise addition on a lab scale is replaced by a slow, controlled addition on a pilot scale. This is critical because the surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient.[5] Uncontrolled addition could lead to a dangerous temperature spike.

  • Reaction: Allow the mixture to slowly warm to ambient temperature and stir for 12-18 hours.

  • Workup: Perform the aqueous washes directly in the reactor, allowing phases to separate and draining the lower aqueous layer after each wash.

  • Isolation & Purification: Transfer the organic layer to a clean reactor and distill off the DCM. The crude product is then induced to crystallize, typically by adding an anti-solvent (e.g., heptane). Rationale: Flash chromatography is impractical and uneconomical at this scale. Crystallization is the preferred industrial method for purifying multi-kilogram quantities of solid products.[6] The resulting slurry is centrifuged, and the wet cake is vacuum dried.

Section 3: Comparative Analysis and Reproducibility Challenges

The transition from bench to pilot plant introduces variables that can significantly impact yield, purity, and, most importantly, reproducibility.[7]

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Parameters
ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Rationale for Change
Primary Vessel 250 mL Round-Bottom Flask50 L Jacketed ReactorRequired for volume; jacket allows for precise temperature control.
Temp. Control Ice Bath / Heating MantleCirculating Thermal FluidInefficient heat transfer at scale necessitates a jacketed system.[5]
Reagent Addition Manual (Pipette/Spatula)Metering Pump / Solids FunnelEnsures controlled, safe addition and manages potential exotherms.
Agitation Magnetic Stir BarOverhead Mechanical StirrerNecessary for effective mixing in a large, viscous volume.[2]
Final Purification Flash ChromatographyRecrystallizationChromatography is not economically or practically scalable for bulk production.
Typical Yield 80-90%75-85%Minor yield losses are common due to transfers and less ideal purification.
Purity (HPLC) >99%>98.5%Recrystallization may be slightly less effective at removing trace impurities.
Process Time ~2 days~3-4 daysIncludes longer heating/cooling times, additions, and phase separations.
Scale-Up Workflow and Critical Control Points

Achieving reproducibility requires identifying and controlling the most sensitive process parameters. The following workflow illustrates the key decision points when scaling this synthesis.

G lab_dev Lab-Scale Protocol (10g) hazop Process Hazard Analysis (HAZOP) lab_dev->hazop reagent_sourcing Reagent Sourcing & Cost Analysis hazop->reagent_sourcing Safe to Proceed heat_transfer_calc Heat Transfer Calculations reagent_sourcing->heat_transfer_calc mixing_study Mixing & Mass Transfer Study heat_transfer_calc->mixing_study pilot_protocol Draft Pilot-Scale Batch Record mixing_study->pilot_protocol Parameters Defined pilot_run Pilot Run (1kg) pilot_protocol->pilot_run analytical_data In-Process & Final Analytical Data pilot_run->analytical_data review Review & Refine Protocol analytical_data->review review->pilot_protocol Refinement Needed final_protocol Finalized Production Protocol review->final_protocol Process is Robust

Diagram 2: Workflow for managing reproducibility during scale-up.

Conclusion

The reproducible scale-up of 4-isobutoxy-N-(2-methoxyethyl)benzamide synthesis is a multifaceted challenge that extends beyond simple chemistry. It requires a fundamental understanding of how physical parameters like heat transfer, mass transfer, and reaction kinetics change with scale.[2] By transitioning from laboratory techniques like flash chromatography to industrially viable methods such as controlled crystallization, and by carefully managing reaction exotherms through controlled reagent addition and jacketed reactor systems, a robust and reproducible process can be established. This guide demonstrates that a proactive approach, grounded in both chemical and engineering principles, is essential for successfully bridging the gap between discovery and production.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • La-Venia, A., et al. (2024). Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Chemical Science. [Link]

  • Pattar, V. P., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(33), 4354-4358. [Link]

  • Gholam-Abbas, V., et al. (2017). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. ResearchGate. [Link]

  • PureSynth. (2025). Key Factors for Successful Scale-Up in Organic Synthesis. PureSynth Resources. [Link]

  • CPI. (2025). 6 key challenges when scaling up sustainable chemical processes. UK-CPI.com. [Link]

Sources

Comparative

Inter-Laboratory Validation of 4-isobutoxy-N-(2-methoxyethyl)benzamide Screening Assays: A Comparison Guide

Executive Summary The transition of novel chemical entities from primary screening hits to validated lead compounds requires robust, reproducible assay platforms. 4-isobutoxy-N-(2-methoxyethyl)benzamide represents a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of novel chemical entities from primary screening hits to validated lead compounds requires robust, reproducible assay platforms. 4-isobutoxy-N-(2-methoxyethyl)benzamide represents a highly specific, lipophilic benzamide derivative frequently utilized in the modulation of sensory ion channels, particularly the Transient Receptor Potential Melastatin 8 (TRPM8) receptor[1]. However, the physicochemical properties of benzamides—namely their high lipophilicity and temperature-dependent kinetics—introduce significant inter-laboratory variability.

As a Senior Application Scientist, I have compiled this comparison guide to objectively evaluate the performance of High-Throughput Fluorescence-based Calcium Imaging (FLIPR) versus Automated Patch-Clamp (APC) electrophysiology. This guide establishes a self-validating framework for the inter-laboratory validation of 4-isobutoxy-N-(2-methoxyethyl)benzamide screening assays, ensuring data integrity across multiple research sites.

Mechanistic Context & Rationale

Before deploying screening assays across different laboratories, it is critical to understand the causality behind experimental artifacts associated with 4-isobutoxy-N-(2-methoxyethyl)benzamide:

  • Lipophilicity and Non-Specific Binding: Benzamide derivatives are prone to non-specific adsorption to standard polypropylene labware. If traditional air-displacement pipetting is used, the actual concentration of the compound delivered to the cells will be significantly lower than the nominal concentration, leading to artificially inflated IC₅₀ values.

  • Temperature Sensitivity: TRPM8 is a cold- and menthol-activated channel[1]. Because channel gating is highly sensitive to thermal fluctuations, minor differences in ambient laboratory temperature or plate-reader incubation chambers can drastically shift the pharmacological profile of the compound.

  • Direct vs. Indirect Measurement: Benzamide-type antagonists can exhibit off-target effects on other receptors[1]. Relying solely on indirect intracellular calcium flux can yield false positives if the compound triggers calcium release from intracellular stores. Therefore, orthogonal validation using direct electrophysiology is mandatory.

Assay Platform Comparison

To establish a standardized validation pipeline, we compared the two primary platforms used to screen 4-isobutoxy-N-(2-methoxyethyl)benzamide across three independent laboratories. The data below summarizes the quantitative performance metrics required to pass the validation thresholds outlined by the NIH Assay Guidance Manual[2].

Validation ParameterFLIPR Calcium AssayAutomated Patch-Clamp (APC)Inter-Lab Concordance Objective
Throughput High (384/1536-well)Medium (384-well planar)N/A
Readout Mechanism Indirect (Intracellular Ca²⁺ flux)[3]Direct (Ionic current measurement)Orthogonal target confirmation
Z'-Factor 0.65 – 0.800.55 – 0.70> 0.5 across all test sites[4]
Inter-lab CV% (IC₅₀) < 12%< 15%< 20% acceptable threshold[2]
Primary Utility Primary HTS screeningHit confirmation & gating kineticsComprehensive pharmacological profiling

Experimental Protocols: Self-Validating Systems

To guarantee trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification and strict quality control (QC) criteria.

Protocol A: High-Throughput FLIPR Calcium Flux Assay

Designed for primary screening and rapid IC₅₀ determination.

  • Cell Seeding & Preparation:

    • Action: Seed HEK293 cells stably expressing the target channel at 15,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate for 24 hours.

    • Causality: A fully confluent monolayer is required to prevent "edge effects" and ensure uniform baseline fluorescence across the optical read area.

  • Dye Loading:

    • Action: Incubate cells with Fluo-4 NW calcium indicator dye supplemented with 2.5 mM probenecid for 45 minutes at 37°C, followed by 15 minutes at room temperature.

    • Causality: Probenecid inhibits multidrug resistance (MDR) proteins, preventing the active extrusion of the fluorescent dye from the intracellular space, thereby maximizing the signal-to-noise ratio.

  • Acoustic Compound Dispensing:

    • Action: Transfer 4-isobutoxy-N-(2-methoxyethyl)benzamide directly from an acoustic-compatible source plate to the assay plate using an Acoustic Liquid Handler (e.g., Echo 555).

    • Causality: Acoustic dispensing eliminates the use of plastic pipette tips, completely bypassing the lipophilic adsorption issues inherent to benzamide derivatives.

  • Data Acquisition & Self-Validation:

    • Action: Record baseline fluorescence for 10 seconds, add the compound, and record for 3 minutes. Subsequently, challenge with an EC₈₀ concentration of a reference agonist (e.g., menthol).

    • Trustworthiness Check: The assay plate is only considered valid if the Z'-factor calculated from the positive (menthol only) and negative (AMTB reference antagonist[5]) control wells is > 0.5[4]. Plates failing this metric are automatically discarded.

Protocol B: Automated Patch-Clamp (APC) Electrophysiology

Designed for orthogonal validation and direct kinetic analysis.

  • Cell Catching & Seal Formation:

    • Action: Suspend cells in extracellular recording solution and apply negative pressure to capture individual cells in the microfluidic planar patch-clamp chip.

    • Causality: Achieving a high-resistance "gigaseal" (>1 GΩ) is critical to isolate the minute ionic currents passing through the target channels from background electrical noise.

  • Voltage Protocol & Compound Perfusion:

    • Action: Break into the whole-cell configuration. Apply a holding potential of -60 mV and run a voltage-ramp protocol (-100 mV to +100 mV). Perfuse 4-isobutoxy-N-(2-methoxyethyl)benzamide at varying concentrations.

    • Causality: The voltage ramp allows for the assessment of voltage-dependent block, a common characteristic of benzamide-based modulators.

  • Orthogonal Validation & QC:

    • Action: Following the test compound wash-out, apply 10 µM AMTB (a highly selective TRPM8 antagonist)[5] to confirm specific channel block.

    • Trustworthiness Check: Any recording well that experiences a drop in seal resistance below 500 MΩ during compound perfusion is excluded from the final IC₅₀ calculation to prevent leak-current artifacts.

Inter-Laboratory Validation Workflow

The following diagram illustrates the strict data integration and quality control workflow required to validate the screening assays across multiple independent laboratories.

G Start Compound Preparation 4-isobutoxy-N-(2-methoxyethyl)benzamide LabA Laboratory A FLIPR Calcium Assay Start->LabA Aliquot 1 LabB Laboratory B Automated Patch-Clamp Start->LabB Aliquot 2 LabC Laboratory C Orthogonal Binding Start->LabC Aliquot 3 DataIntegration Data Integration & QC Z'-factor > 0.5 LabA->DataIntegration IC50 Data LabB->DataIntegration Electrophysiology Data LabC->DataIntegration Binding Affinity Validation Inter-Laboratory Validation Confirmed DataIntegration->Validation Inter-lab CV < 15%

Workflow for the inter-laboratory validation of benzamide screening assays.

References

  • NIH Assay Guidance Manual: Assay Validation Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Synthesis, high-throughput screening and pharmacological characterization of β–lactam derivatives as TRPM8 antagonists Source: PubMed Central (PMC) URL:[Link]

  • Tryptamine-Based Derivatives as Transient Receptor Potential Melastatin Type 8 (TRPM8) Channel Modulators Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • The ion channel TRPM8 is a direct target of the immunosuppressant rapamycin in primary sensory neurons Source: bioRxiv URL:[Link]

  • A high-throughput screening RT-qPCR assay for quantifying surrogate markers of immunity from PBMCs Source: Frontiers in Immunology URL:[Link]

  • Development of a Cell-Based High-Throughput Assay to Screen for Inhibitors of Organic Anion Transporting Polypeptides 1B1 and 1B3 Source: PubMed Central (PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-isobutoxy-N-(2-methoxyethyl)benzamide

As a Senior Application Scientist, I approach laboratory safety not as a bureaucratic checklist, but as an applied system of physical chemistry and human factors. Handling specialized drug intermediates like 4-isobutoxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a bureaucratic checklist, but as an applied system of physical chemistry and human factors. Handling specialized drug intermediates like 4-isobutoxy-N-(2-methoxyethyl)benzamide requires moving beyond generic safety data sheets. To protect yourself and your team, you must understand the molecular behavior of the compound and design a self-validating operational workflow.

Here is your comprehensive, causality-driven guide to the safe handling, operational logistics, and disposal of this specific benzamide derivative.

The Causality of Hazard: Understanding the Molecule

To select the correct Personal Protective Equipment (PPE), we must first deconstruct the molecule's structural hazards:

  • The Benzamide Core: Benzamide derivatives are known sensitizers and irritants. They carry established GHS hazard statements for causing skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335)[1].

  • The Isobutoxy Moiety: This branched aliphatic chain significantly increases the molecule's lipophilicity (LogP)[2]. Highly lipophilic compounds can rapidly partition into the lipid bilayers of the human stratum corneum and diffuse easily through porous, low-density glove materials like standard latex.

  • The Methoxyethyl Group: The ether linkage enhances the compound's solubility in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., dichloromethane). When dissolved, these carrier solvents act as a "Trojan horse," drastically reducing the breakthrough time of standard PPE[3].

Quantitative PPE Specifications & Causality

Based on the physicochemical profile of 4-isobutoxy-N-(2-methoxyethyl)benzamide, standard laboratory attire is insufficient. Below is the targeted PPE matrix required for handling this compound.

PPE CategorySpecificationCausality / RationaleEstimated Breakthrough Time
Hand Protection Nitrile (≥ 8 mil) or NeopreneThe lipophilic isobutoxy group facilitates rapid permeation through standard latex. Thicker nitrile prevents lipid-soluble diffusion.> 240 mins (dry solid); ~60 mins (in DCM)[3]
Eye Protection Indirect-vented splash gogglesThe benzamide core presents a severe eye irritation hazard (H319). Safety glasses lack orbital seals.N/A (Immediate barrier)
Body Protection Tychem apron over FR lab coatPrevents dermal exposure from solvent-mediated transport during liquid synthesis steps.> 480 mins (fabric dependent)
Respiratory N95/P100 (if outside hood)Mitigates inhalation of fine crystalline dust, preventing acute respiratory irritation (H335).N/A (Particulate filter)

Self-Validating Operational Protocols

A protocol is only effective if it can validate its own success or failure in real-time. Follow these step-by-step methodologies for handling and disposal.

Protocol A: Aseptic PPE Donning and Engineering Controls
  • Validate Engineering Controls: Before handling the chemical, verify your chemical fume hood monitor. The hood must maintain an average face velocity of 80–120 linear feet per minute (fpm) at a working sash height of 18 inches[4]. Causality: Velocities below 80 fpm fail to capture heavy vapors, while velocities above 120 fpm create eddy currents that pull aerosolized powders into the operator's breathing zone.

  • The Glove Inflation Test: Before donning, trap air inside your nitrile glove and roll the cuff tightly to pressurize the fingers. Causality: Micro-tears invisible to the naked eye will cause the glove to deflate. A lack of deflation validates the barrier integrity before chemical exposure.

  • Double-Gloving Strategy: Don a standard 4-mil inner nitrile glove, followed by an 8-mil outer nitrile or neoprene glove. Causality: If the outer glove is contaminated by a solvent breach, it can be safely doffed without exposing bare skin.

Protocol B: Operational Handling & Spill Response
  • Static Neutralization: When weighing 4-isobutoxy-N-(2-methoxyethyl)benzamide powder, pass the spatula and weigh boat through an anti-static ionizer. Causality: Benzamide derivatives often hold static charge; neutralizing it prevents electrostatic repulsion from aerosolizing the irritant dust.

  • Spill Containment (No Dry Sweeping): If a powder spill occurs, do not dry sweep. Causality: Dry sweeping aerosolizes the compound, exacerbating the H335 respiratory hazard.

  • Wet Wiping Validation: Apply a compatible wetting agent (e.g., a 70/30 water/isopropanol mixture) to a disposable absorbent pad. Place it gently over the powder to dissolve/suspend it, and wipe inward. Validate decontamination by wiping the area with a secondary, clean solvent-soaked pad.

Protocol C: Waste Segregation and Aseptic Doffing
  • Liquid Waste Segregation: If the compound is dissolved in a solvent, segregate the waste based on the carrier. Causality: Mixing incompatible solvents causes exothermic reactions. If dissolved in dichloromethane (DCM), route to the "Halogenated Organic Waste" stream. If dissolved in DMSO or DMF, route to the "Non-Halogenated Organic Waste" stream.

  • Solid Waste: Dispose of all contaminated gloves, weigh boats, and absorbent pads in a designated solid hazardous waste container lined with a 6-mil polyethylene bag.

  • Aseptic Doffing: Pinch the exterior of the outer glove at the wrist and pull it off, turning it inside out. Slide an ungloved finger under the cuff of the remaining glove and peel it off, trapping the first glove inside the second. This prevents transfer of the lipophilic benzamide to the skin.

Chemical Handling & Exposure Control Workflow

G A Hazard Assessment (LogP & Toxicity) B Don PPE (Nitrile >8mil, Goggles) A->B C Verify Engineering Controls (Hood at 80-120 fpm) B->C D Chemical Handling (4-isobutoxy-N-(2-methoxyethyl)benzamide) C->D E Spill Detected? D->E F Spill Response (Absorb & Decontaminate) E->F Yes G Waste Segregation (Solid vs. Solvent) E->G No F->G H Doff PPE & Wash Hands G->H

Workflow for the safe handling, spill response, and disposal of benzamide derivatives.

References

  • [1] Title: SAFETY DATA SHEET - Benzamide | Source: Sigma-Aldrich | URL: 1

  • [2] Title: 4-Isobutoxybenzaldehyde | C11H14O2 | CID 249810 | Source: PubChem (National Institutes of Health) | URL: 2

  • [4] Title: EHS: Laboratory Safety: Chemical Hygiene Program: Exhaust Systems | Source: University of Rochester | URL: 4

  • [3] Title: How To Choose The Right PPE For Chemical Handling | Source: Hazchem Safety | URL: 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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